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  • Product: Sodium p-Toluenesulfinate Tetrahydrate
  • CAS: 868858-48-4

Core Science & Biosynthesis

Foundational

Sodium p-Toluenesulfinate Tetrahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of sodium p-toluenesulfinate tetrahydrate, a versatile reagent in modern organic chemistry and a key building block in the development of novel thera...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of sodium p-toluenesulfinate tetrahydrate, a versatile reagent in modern organic chemistry and a key building block in the development of novel therapeutics.

Introduction

Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na), often encountered in its hydrated forms, is an organosulfur compound that has garnered significant attention as a versatile and valuable reagent in organic synthesis. Its utility spans a wide range of chemical transformations, including the formation of sulfones, sulfonamides, and other sulfur-containing moieties that are prevalent in many biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of sodium p-toluenesulfinate tetrahydrate, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Synthesis of Sodium p-Toluenesulfinate Tetrahydrate

The most common and well-established methods for the synthesis of sodium p-toluenesulfinate involve the reduction of p-toluenesulfonyl chloride.[1][3] Various reducing agents can be employed, with zinc dust and sodium sulfite being the most frequently utilized.

Experimental Protocols

Method 1: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust

This classical method, detailed in Organic Syntheses, provides a reliable route to sodium p-toluenesulfinate.[3]

  • Materials:

    • p-Toluenesulfonyl chloride

    • Zinc dust (90-100% pure)

    • Sodium hydroxide solution (12 N)

    • Sodium carbonate

    • Water

  • Procedure:

    • Technical p-toluenesulfonyl chloride is finely ground to break up any lumps.[3]

    • Water is heated to 70°C in a large reaction vessel equipped with a stirrer and a means to introduce steam.[3]

    • Zinc dust is added to the heated water, followed by the portion-wise addition of p-toluenesulfonyl chloride. The temperature of the exothermic reaction is maintained around 80°C.[3]

    • After the addition is complete, the mixture is stirred and then heated to 90°C with steam.[3]

    • Sodium hydroxide solution is added, followed by powdered sodium carbonate until the mixture is strongly alkaline.[3]

    • The hot mixture is filtered to remove unreacted zinc and zinc compounds.[3]

    • The filtrate is concentrated by evaporation until crystallization begins.[3]

    • Upon cooling, large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) separate from the solution.[3] The tetrahydrate can be obtained through controlled crystallization from aqueous solutions.[4][5]

    • The crystals are collected by suction filtration and air-dried.[3]

Method 2: Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite

This is another widely used and efficient method for the preparation of sodium p-toluenesulfinate.[1]

  • Materials:

    • p-Toluenesulfonyl chloride

    • Sodium sulfite (Na₂SO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Water

  • Procedure:

    • A solution of sodium sulfite and sodium bicarbonate is prepared in water.

    • p-Toluenesulfonyl chloride is added to the solution.

    • The mixture is heated to 70-80°C.[1]

    • The reaction mixture is then cooled to induce crystallization.

    • The resulting sodium p-toluenesulfinate is collected by filtration and can be further purified by recrystallization from ethanol to yield the pure product.[1]

Synthesis Workflow

Synthesis_Workflow pTSC p-Toluenesulfonyl Chloride Reaction Reduction Reaction pTSC->Reaction ReducingAgent Reducing Agent (e.g., Zinc Dust or Sodium Sulfite) ReducingAgent->Reaction Solvent Aqueous Medium Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration/ Crystallization Filtration->Concentration Product Sodium p-Toluenesulfinate Tetrahydrate Concentration->Product

Caption: General workflow for the synthesis of sodium p-toluenesulfinate.

Properties of Sodium p-Toluenesulfinate Tetrahydrate

Sodium p-toluenesulfinate tetrahydrate is a white, crystalline solid. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C₇H₇NaO₂S · 4H₂O
Molecular Weight 250.25 g/mol [6]
Appearance White powder, flakes, or crystals[7][8]
Melting Point >300 °C (decomposes)[7][8][9]
Solubility Slightly soluble in water.[8][9]
Crystal Structure Monoclinic, P2₁/c[5]
Molecular Geometry The geometry around the sulfur atom is pseudo-tetrahedral.[4][5]
CAS Number 824-79-3 (anhydrous)[7]

Applications in Organic Synthesis and Drug Development

Sodium p-toluenesulfinate is a versatile reagent in organic synthesis, primarily serving as a nucleophilic source of the p-toluenesulfinyl group and a precursor to sulfonyl radicals.[1]

Synthesis of Sulfonamides

Sulfonamides are an important class of compounds in medicinal chemistry, known for their antibacterial properties.[7] Sodium p-toluenesulfinate can be used to synthesize sulfonamides through oxidative amination reactions with primary and secondary amines.[1]

Sulfonamide_Synthesis Sulfinate Sodium p-Toluenesulfinate Reaction Oxidative Amination Sulfinate->Reaction Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Oxidant Oxidizing Agent (e.g., NaI/aerobic conditions) Oxidant->Reaction Sulfonamide Sulfonamide (p-Tol-SO₂-NRR') Reaction->Sulfonamide

Caption: Synthesis of sulfonamides from sodium p-toluenesulfinate.

Synthesis of Vinyl Sulfones

Vinyl sulfones are valuable intermediates in organic synthesis. Sodium p-toluenesulfinate reacts with various styrene derivatives and other alkenes to produce vinyl sulfones in moderate to high yields.[1]

Role in Drug Development

As an important intermediate, sodium p-toluenesulfinate is utilized in the synthesis of various pharmaceutical compounds.[7][8][9] Its role is primarily as a building block for introducing the sulfonyl group, which is a common feature in many drugs. It also finds application as an intermediate in the production of dispersal dyes.[8][9]

Conclusion

Sodium p-toluenesulfinate tetrahydrate is a readily accessible and highly versatile reagent with significant applications in both academic research and industrial processes, including pharmaceutical development. Its straightforward synthesis and the reactivity of the sulfinate group make it an indispensable tool for the construction of complex organic molecules containing the p-toluenesulfonyl moiety. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the design and synthesis of novel chemical entities.

References

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of Sodium p-Toluenesulfinate (CAS 824-79-3)

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium p-toluenesulfinate, identified by the CAS number 824-79-3, is a versatile organosulfur compound with significant applications in organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfinate, identified by the CAS number 824-79-3, is a versatile organosulfur compound with significant applications in organic synthesis and various industrial processes. As a salt of p-toluenesulfinic acid, it serves as a valuable precursor and reagent in the formation of sulfones, sulfonamides, and other sulfur-containing molecules. Its utility as an intermediate in the manufacturing of pharmaceuticals and dyes underscores its importance in medicinal and materials chemistry.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of sodium p-toluenesulfinate, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Physical Properties

Sodium p-toluenesulfinate is a white to off-white crystalline powder.[1] It is known to be hygroscopic and should be stored in a dry environment.[1] While it is generally stable under normal conditions, it is sensitive to moisture.[1]

Tabulated Physical Data
PropertyValueReferences
Molecular Formula C₇H₇NaO₂S[1]
Molecular Weight 178.18 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C[1][3]
Solubility in Water Slightly soluble[1]
Solubility in Ethanol Soluble[1]
Solubility in DMSO Soluble
Density 1.399 - 1.405 g/cm³ at 20°C[1]

Chemical Properties and Reactivity

Sodium p-toluenesulfinate is a versatile reagent in organic synthesis, primarily acting as a nucleophile and a precursor to sulfonyl radicals.

Nucleophilic Substitution Reactions

The sulfinate anion is a potent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form sulfones. This reaction is a cornerstone of organosulfone synthesis, providing a reliable method for introducing the tosyl group into organic molecules.

Reaction Scheme: Nucleophilic Substitution

G cluster_0 Sₙ2 Reaction NaTs CH₃C₆H₄SO₂⁻Na⁺ Product CH₃C₆H₄SO₂-R (Sulfone) NaTs->Product Nucleophilic Attack RX R-X (Alkyl Halide) RX->Product NaX Na⁺X⁻

Caption: General scheme of Sₙ2 reaction with Sodium p-toluenesulfinate.

Radical Reactions

Sodium p-toluenesulfinate can be oxidized to form the p-toluenesulfonyl radical. This reactive intermediate is utilized in various addition reactions to alkenes and alkynes, offering a pathway to vinyl and other unsaturated sulfones.[3][4]

Logical Workflow: Generation and Reaction of Sulfonyl Radical

G cluster_workflow Sulfonyl Radical Pathway start Sodium p-Toluenesulfinate radical p-Toluenesulfonyl Radical start->radical Oxidation oxidant Oxidizing Agent (e.g., Cu(II)) oxidant->radical product Vinyl/Unsaturated Sulfone radical->product Radical Addition alkene Alkene/Alkyne alkene->product

Caption: Generation and subsequent reaction of the p-toluenesulfonyl radical.

Experimental Protocols

Synthesis of Sodium p-Toluenesulfinate

A well-established method for the synthesis of sodium p-toluenesulfinate involves the reduction of p-toluenesulfonyl chloride. The following protocol is adapted from Organic Syntheses.[5]

Materials:

  • p-Toluenesulfonyl chloride

  • Zinc dust

  • Sodium carbonate

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • In a large reaction vessel, a suspension of zinc dust in water is prepared.

  • p-Toluenesulfonyl chloride is added portion-wise to the stirred suspension. The temperature of the reaction mixture should be monitored and controlled.

  • After the addition is complete, the mixture is stirred until the reaction is complete (as monitored by an appropriate method, such as TLC).

  • Sodium carbonate is then added to the reaction mixture to precipitate zinc salts and neutralize any remaining acid.

  • The mixture is filtered to remove the zinc salts and unreacted zinc.

  • The filtrate, containing the sodium p-toluenesulfinate, is concentrated under reduced pressure.

  • The concentrated solution is cooled to induce crystallization.

  • The resulting crystals are collected by filtration, washed with cold water, and dried.

Experimental Workflow: Synthesis of Sodium p-Toluenesulfinate

G cluster_synthesis Synthesis Workflow A 1. Prepare Zinc Dust Suspension in Water B 2. Add p-Toluenesulfonyl Chloride A->B C 3. Stir until Reaction is Complete B->C D 4. Add Sodium Carbonate C->D E 5. Filter to Remove Solids D->E F 6. Concentrate Filtrate E->F G 7. Crystallize Product by Cooling F->G H 8. Collect and Dry Crystals G->H

Caption: Step-by-step workflow for the synthesis of sodium p-toluenesulfinate.

Purification by Recrystallization

For obtaining high-purity sodium p-toluenesulfinate, recrystallization is a common and effective method.[1][2]

Materials:

  • Crude sodium p-toluenesulfinate

  • Water or an ethanol/water mixture

  • Decolorizing charcoal (optional)

Procedure:

  • Dissolve the crude sodium p-toluenesulfinate in a minimum amount of hot water or an ethanol/water mixture.

  • If the solution is colored, add a small amount of decolorizing charcoal and heat the mixture for a short period.

  • Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Applications in Research and Development

Sodium p-toluenesulfinate is a key building block in the synthesis of various organic compounds. Its primary use is as an intermediate in the production of pharmaceuticals and dyes.[1][2] It also finds application as a curing agent for grouting materials.[1] In the realm of drug development, the sulfonyl group, often introduced via reagents like sodium p-toluenesulfinate, is a common moiety in many therapeutic agents due to its ability to form strong hydrogen bonds and its metabolic stability.

Safety and Handling

Sodium p-toluenesulfinate is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

Sodium p-toluenesulfinate (CAS 824-79-3) is a valuable and versatile reagent with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the formation of sulfones, makes it an important compound for researchers in academia and industry. The experimental protocols provided in this guide offer a practical basis for its synthesis and purification, enabling its effective use in various research and development applications. Further investigation into its potential biological activities could unveil new opportunities for this compound in the field of drug discovery.

References

Foundational

An In-depth Technical Guide on the Molecular Structure and Geometry of Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure and geometry of sodium p-toluenesulfinate tetrahydrate (Na⁺·C₇H₇O₂S⁻·4H₂O)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of sodium p-toluenesulfinate tetrahydrate (Na⁺·C₇H₇O₂S⁻·4H₂O), a compound of interest as a pharmaceutical intermediate and a curing agent.[1][2] The information presented herein is compiled from single-crystal X-ray diffraction studies, offering precise data on its solid-state conformation.

Molecular Structure and Geometry

Sodium p-toluenesulfinate tetrahydrate is the hydrated sodium salt of p-toluenesulfinic acid.[3][4] In the solid state, the crystal structure is characterized by a pseudo-tetrahedral geometry around the sulfur atom of the p-toluenesulfinate anion, when accounting for the lone pair of electrons on the sulfur.[3][4] The molecular structure consists of a sodium cation, a p-toluenesulfinate anion, and four water molecules.

The sodium cation is coordinated by six water molecules, two of which are symmetry-generated, forming a distorted octahedral geometry.[3][4] These coordinating water molecules act as bridging ligands to neighboring sodium cations, resulting in the formation of a polymeric chain of "sodium-aqua" complexes that extend along the crystallographic b-axis.[3][4]

The crystal structure is extensively stabilized by a network of hydrogen bonds. The water molecules are interconnected via O—H⋯O hydrogen bonds, and they also interact with the oxygen atoms of the sulfinate group.[3][4] Notably, an intermolecular O—H⋯π interaction is also observed in the crystal packing.[3][4]

The crystallographic data for sodium p-toluenesulfinate tetrahydrate has been determined by single-crystal X-ray diffraction at a temperature of 200 K.[3][4] The compound crystallizes in the monoclinic space group.[4] Key crystallographic parameters are summarized in Table 1.

Parameter Value
Chemical Formula C₇H₁₅NaO₆S
Formula Weight 250.24 g/mol [3][4]
Crystal System Monoclinic[4]
Space Group P2₁/c
a 15.9432 (19) Å[4]
b 6.1825 (7) Å[4]
c 12.2668 (15) Å[4]
α 90°
β 100.166 (5)°[4]
γ 90°
Volume 1190.1 (2) ų[4]
Z 4[4]
Temperature 200 K[4]
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.397 Mg/m³
Absorption Coefficient (μ) 0.31 mm⁻¹[4]
R-factor 0.029[3][4]
wR-factor 0.087[3][4]

Table 1: Crystallographic Data and Structure Refinement Details for Sodium p-Toluenesulfinate Tetrahydrate.

The molecular geometry is further defined by the bond lengths and angles within the p-toluenesulfinate anion and the coordination sphere of the sodium cation. The X–S–Y angles around the sulfur atom range from 102.23 (6)° to 110.04 (6)°, consistent with a tetrahedral arrangement.[3][4] A summary of selected intramolecular distances and angles is provided in Table 2.

Bond/Angle Value (Å or °)
S1—O1 1.5179 (9)
S1—O2 1.5212 (9)
S1—C1 1.8015 (12)
Na1—O3 2.3789 (11)
Na1—O4 2.4178 (12)[3]
Na1—O5 2.4843 (12)[3]
Na1—O6 2.3582 (12)
O1—S1—O2 110.04 (6)
O1—S1—C1 106.63 (6)
O2—S1—C1 102.23 (6)
O6—Na1—O3 90.72 (4)
O6—Na1—O4 88.00 (4)
O3—Na1—O4 87.86 (4)[3]
O6—Na1—O5 90.10 (4)
O3—Na1—O5 97.70 (4)[3]

Table 2: Selected Bond Lengths (Å) and Angles (°) for Sodium p-Toluenesulfinate Tetrahydrate.

Experimental Protocols

The structural data presented in this guide were obtained through single-crystal X-ray crystallography. The general workflow for such an analysis is depicted in the diagram below, followed by a detailed description of the methodologies.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement A Commercial Compound B Aqueous Solution Preparation A->B C Slow Evaporation B->C D Crystal Formation C->D E Crystal Mounting D->E Suitable Crystal Selection F Data Collection at 200 K E->F G Structure Solution F->G Diffraction Data H Structure Refinement G->H I Data Analysis & Visualization H->I

Experimental workflow for the structural determination of sodium p-toluenesulfinate tetrahydrate.

High-quality single crystals suitable for X-ray diffraction were obtained through the following procedure:

  • Starting Material: Commercially available sodium p-toluenesulfinate was used as the starting material.[4]

  • Solvent Selection: The compound was dissolved in deionized water to create an aqueous solution.

  • Crystallization Method: The method of free evaporation was employed. The aqueous solution was left undisturbed in a vessel allowing for the slow evaporation of the solvent at ambient temperature.[3]

  • Crystal Harvesting: Over time, well-formed, colorless crystals of sodium p-toluenesulfinate tetrahydrate precipitated from the solution and were subsequently harvested for analysis.

The determination of the molecular and crystal structure was performed using single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal with dimensions of approximately 0.53 x 0.39 x 0.21 mm was selected and mounted on a goniometer head.[4]

  • Data Collection: The crystal was cooled to a temperature of 200 K to minimize thermal vibrations of the atoms.[4] A diffractometer equipped with a molybdenum X-ray source (Mo Kα radiation) was used to collect the diffraction data. The crystal was rotated, and the intensities of the diffracted X-rays were measured at various orientations.[5]

  • Structure Solution and Refinement: The collected diffraction data were processed to solve the crystal structure. The structure was then refined using least-squares methods.[4] The positions of the hydrogen atoms were determined and refined using a combination of independent and constrained models.[4] The final R-factor of 0.029 indicates a good agreement between the experimental data and the refined structural model.[3][4]

Logical Relationships in the Crystal Lattice

The intricate network of non-covalent interactions within the crystal lattice dictates the overall packing and stability of the structure. The logical relationship between the different components of the unit cell is illustrated in the diagram below.

crystal_packing cluster_anion p-Toluenesulfinate Anion cluster_cation Hydrated Sodium Cation cluster_water Water Molecules anion C₇H₇O₂S⁻ anion->anion π-π stacking (weak) water H₂O anion->water Hydrogen Bonding (O···H-O) cation [Na(H₂O)₆]⁺ cation->anion Ionic Interaction water->anion Hydrogen Bonding (O-H···O) water->cation Coordination water->water Hydrogen Bonding (O-H···O)

Intermolecular interactions in the crystal lattice of sodium p-toluenesulfinate tetrahydrate.

This diagram illustrates the primary forces governing the crystal packing. The fundamental interaction is the ionic bond between the sodium cation and the p-toluenesulfinate anion. The sodium cation is stabilized by coordination with water molecules, which in turn form an extensive hydrogen-bonding network with each other and with the sulfinate oxygen atoms of the anion. Weak π-π stacking interactions between the aromatic rings of adjacent anions also contribute to the overall crystal stability, although these are not a prominent feature of the crystal structure.[4]

References

Exploratory

Technical Guide: Stability and Storage of Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium p-toluenesulfinate is a versatile reagent in organic synthesis, often utilized as a source of sulfonyl radicals and for the introduction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfinate is a versatile reagent in organic synthesis, often utilized as a source of sulfonyl radicals and for the introduction of the tosyl group. The tetrahydrate form is a common commercially available variant. Understanding the chemical and physical stability of Sodium p-Toluenesulfinate Tetrahydrate is critical for ensuring its quality, reactivity, and the reproducibility of experimental results. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and generalized protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium p-Toluenesulfinate Tetrahydrate is presented below.

PropertyValueReference
Chemical Name Sodium 4-methylbenzenesulfinate tetrahydrate[1]
Synonyms p-Toluenesulfinic acid sodium salt tetrahydrate[2]
CAS Number 868858-48-4 (for tetrahydrate)[2]
Molecular Formula C₇H₇NaO₂S · 4H₂O[3]
Molecular Weight 250.24 g/mol [2][3]
Appearance White crystalline solid[3]
Melting Point >300 °C (for anhydrous form, after dehydration)[3][4]
pH 9.0 - 10.0 (for a solution)[3]

Chemical Stability and Degradation

Sodium p-toluenesulfinate is generally stable when stored under recommended conditions. However, the sulfinate moiety is susceptible to degradation, primarily through disproportionation and oxidation.

Degradation Pathways

The primary degradation pathway for sulfinic acids, and by extension their salts under certain conditions, is disproportionation. This reaction is particularly noted when attempting to dry the free p-toluenesulfinic acid, which can be converted into p-toluenesulfonic acid (a more oxidized state) and the corresponding thiosulfonate (a more reduced state).[5] While the sodium salt is more stable, exposure to acidic conditions or localized moisture in the presence of catalysts can facilitate this process.

Additionally, as a reducing agent, Sodium p-toluenesulfinate is susceptible to oxidation. Strong oxidizing agents will convert it to sodium p-toluenesulfonate.

cluster_degradation Potential Degradation Pathways PTS_Na Sodium p-Toluenesulfinate PTSA_Na Sodium p-Toluenesulfonate PTS_Na->PTSA_Na Oxidation (e.g., O₂, Oxidizing Agents) PTS_Na->PTSA_Na Disproportionation (e.g., Acid/Heat) Thiosulfonate S-p-Tolyl p-toluenethiosulfonate PTS_Na->Thiosulfonate Disproportionation (e.g., Acid/Heat)

Caption: Potential degradation pathways for Sodium p-Toluenesulfinate.

Incompatibilities

To maintain the integrity of the compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: Will readily oxidize the sulfinate to a sulfonate.

  • Strong Acids: Can protonate the sulfinate to the less stable sulfinic acid, promoting disproportionation.[5]

Physical Stability

Hydration and Hygroscopicity

Sodium p-Toluenesulfinate Tetrahydrate is a hydrate, with four molecules of water incorporated into its crystal structure, as confirmed by single-crystal X-ray studies.[6][7] The stability of this hydrate form is dependent on the ambient temperature and relative humidity (RH).

Thermal Stability

The anhydrous form of sodium p-toluenesulfinate exhibits high thermal stability with a melting point above 300 °C.[3] However, the tetrahydrate will lose its water of hydration at temperatures significantly below this. While specific TGA/DSC data is not available, it is expected that endothermic transitions corresponding to the loss of water molecules would occur upon heating, likely starting above ambient temperature and preceding the decomposition of the anhydrous salt at much higher temperatures.

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the long-term quality of Sodium p-Toluenesulfinate Tetrahydrate.

ParameterRecommendationRationale
Temperature Room Temperature (15-25 °C)Prevents thermal degradation and minimizes changes in hydration state.[3]
Atmosphere Store in a dry, well-ventilated area.Minimizes hygroscopicity and potential moisture-induced degradation.
Container Tightly sealed, original container.Protects from atmospheric moisture and contaminants.
Light Protect from light.Although not explicitly documented, protection from light is a general best practice for chemical storage to prevent photolytic degradation.
Incompatibilities Store away from strong oxidizing agents and acids.Prevents chemical degradation through oxidation or disproportionation.

Generalized Experimental Protocols for Stability Assessment

For researchers needing to develop a stability-indicating method or perform a forced degradation study, the following generalized protocols, based on ICH guidelines, can be applied.[9][10]

Forced Degradation Study

A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[11][12]

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution of Sodium p-Toluenesulfinate Tetrahydrate Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Identify Degradation Products Analysis->Evaluation

Caption: Generalized workflow for a forced degradation study.

Table of Conditions:

Stress ConditionExample ProtocolTarget Degradation
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at 60-80°C.5-20%
Base Hydrolysis Dissolve in 0.1 M NaOH and heat at 60-80°C.5-20%
Oxidation Treat solution with 3% H₂O₂ at room temperature.5-20%
Thermal Expose solid material to 80°C in a calibrated oven.5-20%
Photolytic Expose solid and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Compare to dark control
Stability-Indicating Analytical Method (Generalized HPLC-UV)

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.

  • Principle: Based on a patent, sodium p-toluenesulfinate shows significant UV absorbance, while a key potential degradant, sodium p-toluenesulfonate, has a different UV spectrum, with minimal absorbance around 282 nm.[13] This suggests that HPLC with UV detection is a suitable technique.

  • Column: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detector set at a wavelength that provides a good response for the parent compound and degradants, or a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the method's specificity and stability-indicating capability.

Conclusion

Sodium p-Toluenesulfinate Tetrahydrate is a stable compound when handled and stored correctly. Key stability concerns are its potential for chemical degradation via oxidation and disproportionation, and physical changes related to its hydration state. Adherence to the recommended storage conditions—specifically, keeping the material in a tightly sealed container at room temperature in a dry environment, away from oxidizing agents and strong acids—is crucial for maintaining its integrity. For applications requiring stringent quality control, the implementation of a validated, stability-indicating analytical method is highly recommended.

References

Foundational

A Comprehensive Technical Guide to Sodium p-Toluenesulfinate Tetrahydrate for Researchers and Drug Development Professionals

An In-depth Literature Review of a Versatile Reagent in Organic Synthesis and Pharmaceutical Sciences Introduction Sodium p-toluenesulfinate is an organic sodium salt that plays a significant role as a versatile reagent...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Literature Review of a Versatile Reagent in Organic Synthesis and Pharmaceutical Sciences

Introduction

Sodium p-toluenesulfinate is an organic sodium salt that plays a significant role as a versatile reagent in organic synthesis. Its tetrahydrate form, Sodium p-Toluenesulfinate Tetrahydrate, is a stable, crystalline solid that serves as a key building block in the preparation of a variety of organosulfur compounds, including sulfonamides and sulfones.[1] This technical guide provides a comprehensive review of the chemical properties, synthesis, and applications of Sodium p-Toluenesulfinate Tetrahydrate, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Sodium p-Toluenesulfinate Tetrahydrate is the hydrated sodium salt of p-toluenesulfinic acid.[1][2] It is a white to off-white crystalline powder.[3] The compound is stable under recommended storage conditions, though it is hygroscopic.[3]

Table 1: Physicochemical Properties of Sodium p-Toluenesulfinate Tetrahydrate
PropertyValueReference(s)
Molecular Formula C₇H₇NaO₂S·4H₂O[3][4]
Molecular Weight 250.24 g/mol [3][4]
CAS Number 868858-48-4[3][4]
Appearance White to off-white crystalline powder[3]
Melting Point >300 °C[5]
Solubility Slightly soluble in water[6]
Crystal System Monoclinic[7]
Space Group P2₁/c[7]
Table 2: Crystallographic Data for Sodium p-Toluenesulfinate Tetrahydrate
ParameterValueReference(s)
a 15.9432 (19) Å[7]
b 6.1825 (7) Å[7]
c 12.2668 (15) Å[7]
β 100.166 (5)°[7]
Volume 1190.1 (2) ų[7]
Z 4[7]
Density (calculated) 1.399 g/cm³[7]
R-factor 0.029[7]

Synthesis of Sodium p-Toluenesulfinate

A common and well-documented method for the synthesis of sodium p-toluenesulfinate involves the reduction of p-toluenesulfonyl chloride.[4]

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride

Materials:

  • p-Toluenesulfonyl chloride

  • Zinc dust (90-100% pure)

  • 12 N Sodium hydroxide solution

  • Sodium carbonate

  • Water

Procedure:

  • Grind 500 g (2.6 moles) of technical p-toluenesulfonyl chloride to break up any lumps.

  • In a 12-L crock equipped with a stirrer and a steam inlet, heat 3 L of water to 70°C with dry steam.

  • Turn off the steam and add 400 g (5.5–6.1 atoms) of zinc dust.

  • Add the p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature will rise to about 80°C.

  • Continue stirring for 10 minutes after the final addition.

  • Introduce steam again to raise the temperature to 90°C.

  • Turn off the steam and add 250 cc of 12 N sodium hydroxide solution.

  • Add finely powdered sodium carbonate in 50-g portions until the mixture is strongly alkaline.

  • Filter the hot mixture by suction.

  • Transfer the filter cake (containing unreacted zinc) to a battery jar, add 750 cc of water, stir, and heat with steam until frothing begins.

  • Stir for an additional 10 minutes, filter, and combine the filtrate with the main solution.

  • Evaporate the combined filtrates to a volume of about 1 L, or until a crust forms.

  • Cool the solution to induce crystallization.

  • Filter the crystals by suction and air-dry them until efflorescence begins.

  • The resulting product is p-CH₃C₆H₄SO₂Na·2H₂O with a typical yield of around 64%.

Note: The degree of hydration of the final product can vary. The tetrahydrate is a common form.

G PTS_Cl p-Toluenesulfonyl chloride Intermediate Reduction Mixture PTS_Cl->Intermediate 1. Add to Zn/H2O Zn Zinc Dust Zn->Intermediate H2O Water H2O->Intermediate NaOH NaOH NaOH->Intermediate Na2CO3 Na2CO3 Na2CO3->Intermediate Filtration1 Filtration Intermediate->Filtration1 2. Add NaOH, Na2CO3 Filtrate1 Aqueous Solution of Sodium p-Toluenesulfinate Filtration1->Filtrate1 Evaporation Evaporation Filtrate1->Evaporation 3. Concentrate Crystallization Crystallization Evaporation->Crystallization 4. Cool Filtration2 Filtration & Drying Crystallization->Filtration2 5. Isolate Product Sodium p-Toluenesulfinate Tetrahydrate Filtration2->Product G SPTS Sodium p-Toluenesulfinate Reaction Oxidative Amination SPTS->Reaction Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Catalyst Catalyst/Oxidant (e.g., Cu-catalyst, O2) Catalyst->Reaction Reaction Conditions Sulfonamide p-Toluenesulfonamide (p-Tol-SO2-NRR') Reaction->Sulfonamide G Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHFS Dihydrofolate Synthase DHP->DHFS Glutamate DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Purines, Thymidine (DNA, RNA Synthesis) THF->Nucleotides One-carbon transfers Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

References

Exploratory

The Discovery and Enduring Utility of p-Toluenesulfinic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract p-Toluenesulfinic acid sodium salt, a compound of significant interest in organic synthesis, possesses a rich and evolving history. From its early...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfinic acid sodium salt, a compound of significant interest in organic synthesis, possesses a rich and evolving history. From its early preparation through the reduction of sulfonyl chlorides to its modern applications in complex molecule synthesis, this versatile reagent has remained a valuable tool for chemists. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies related to p-toluenesulfinic acid sodium salt. It includes a compilation of its physicochemical properties, detailed experimental protocols for its preparation, and visualizations of its synthetic pathways and reaction mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

p-Toluenesulfinic acid and its corresponding sodium salt are organosulfur compounds that have played a pivotal role in the advancement of organic chemistry. The inherent instability of the free sulfinic acid often leads to its disproportionation into a sulfonic acid and a thiosulfonate.[1] For this reason, the more stable sodium salt is the commonly prepared and utilized form of this reagent.[2] Its utility spans from a foundational building block in the synthesis of dyes and pharmaceuticals to a key component in modern catalytic and stereoselective reactions.[3][4] This guide aims to provide a thorough understanding of the history, preparation, and properties of p-toluenesulfinic acid sodium salt.

Historical Development of Synthetic Methodologies

The synthesis of sulfinic acids and their salts has a history stretching back to the 19th century, with significant advancements in the early 20th century solidifying their place in the synthetic chemist's toolkit.

A chronological overview of key developments in the synthesis of p-toluenesulfinic acid and its salts reveals a progression towards more efficient and reliable methods:

  • 1867: Otto first reports on the reduction of sulfonyl chlorides, laying the groundwork for future synthetic approaches to sulfinic acids.

  • 1899: Gattermann develops a method for synthesizing sulfinic acids from diazonium salts and sulfur dioxide.

  • 1922: Whitmore and Hamilton publish a detailed and reliable procedure for the preparation of p-toluenesulfinic acid sodium salt by the reduction of p-toluenesulfonyl chloride with zinc dust in their seminal work in Organic Syntheses.[2] This method became a standard for many years.

  • Mid-20th Century: Further exploration of reducing agents, including sodium sulfite, is undertaken to provide alternative and often milder conditions for the synthesis.

  • Late 20th and Early 21st Century: The role of sulfinates as versatile intermediates in organic synthesis expands dramatically with the development of new reactions, including palladium-catalyzed cross-coupling reactions and the Julia-Lythgoe olefination.[5][6] Modern methods also focus on the in-situ generation of sulfinates from a variety of precursors.[4]

The following diagram illustrates the primary historical and modern synthetic pathways to p-toluenesulfinic acid and its sodium salt.

G TsCl p-Toluenesulfonyl Chloride SodiumSalt p-Toluenesulfinic Acid Sodium Salt TsCl->SodiumSalt Reduction (e.g., Zn, Na2SO3) Toluene Toluene pToluidine p-Toluidine SulfinicAcid p-Toluenesulfinic Acid pToluidine->SulfinicAcid Diazotization, SO2, Cu Grignard p-Tolylmagnesium Bromide Grignard->SulfinicAcid Reaction with SO2 SulfinicAcid->SodiumSalt Neutralization (NaOH)

Primary synthetic routes to p-toluenesulfinic acid and its sodium salt.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for p-toluenesulfinic acid and its sodium salt is presented in the table below for easy reference and comparison.

Propertyp-Toluenesulfinic Acidp-Toluenesulfinic Acid Sodium SaltReference(s)
Molecular Formula C₇H₈O₂SC₇H₇NaO₂S[2][3]
Molecular Weight 156.20 g/mol 178.18 g/mol (anhydrous)[2][3]
Appearance Long, rhombic plates or needlesWhite crystalline powder[2][3]
Melting Point 85 °C>300 °C[2][3]
pKa 1.7 (at 25 °C)Not applicable[7]
Solubility Sparingly soluble in water; freely soluble in alcohol and etherSlightly soluble in water; soluble in ethanol and ether[2][3]
¹H NMR (DMSO-d₆) Not readily available due to instabilityδ ~2.3 (s, 3H, CH₃), ~7.1-7.5 (m, 4H, Ar-H)[8][9]
¹³C NMR (DMSO-d₆) Not readily available due to instabilityδ ~21 (CH₃), ~124-142 (Ar-C)
Key IR Bands (KBr) Not readily available due to instability~1020-1080 cm⁻¹ (S=O stretch), ~1490-1600 cm⁻¹ (aromatic C=C)[10][11]

Experimental Protocols

Detailed methodologies for the synthesis of p-toluenesulfinic acid sodium salt are crucial for its successful preparation in a laboratory setting. Below are two established protocols.

The Whitmore and Hamilton Method (1922): Reduction with Zinc Dust

This classic procedure, detailed in Organic Syntheses, remains a reliable method for the preparation of p-toluenesulfinic acid sodium salt.[12]

Workflow Diagram:

G start Start step1 Grind p-toluenesulfonyl chloride start->step1 step2 Heat water to 70 °C step1->step2 step3 Add zinc dust step2->step3 step4 Add p-toluenesulfonyl chloride in portions (Temperature rises to ~80 °C) step3->step4 step5 Stir for 10 minutes step4->step5 step6 Heat with steam to 90 °C step5->step6 step7 Add NaOH solution step6->step7 step8 Add Na2CO3 until strongly alkaline step7->step8 step9 Filter the mixture step8->step9 step10 Evaporate the filtrate step9->step10 step11 Cool to crystallize step10->step11 step12 Filter and air-dry the crystals step11->step12 end End step12->end

Workflow for the Whitmore and Hamilton synthesis of p-toluenesulfinic acid sodium salt.

Procedure:

  • Preparation of Reactants: 500 g (2.6 moles) of technical grade p-toluenesulfonyl chloride is ground in a mortar to break up any lumps.

  • Initial Reaction Setup: 3 liters of water are placed in a 12-liter crock equipped with a large brass stirrer and a steam inlet tube. Dry steam is passed through the water until the temperature reaches 70 °C.

  • Addition of Zinc Dust: The steam is turned off, and 400 g (5.5–6.1 atoms) of zinc dust (90-100% pure) is added to the hot water.

  • Addition of Sulfonyl Chloride: The ground p-toluenesulfonyl chloride is added in small portions with a porcelain spoon over approximately 10 minutes. The temperature of the reaction mixture will rise to about 80 °C.

  • Reaction and Heating: Stirring is continued for 10 minutes after the final addition of the sulfonyl chloride. Steam is then passed into the mixture until the temperature reaches 90 °C.

  • Basification: The steam is turned off, and 250 mL of 12 N sodium hydroxide solution is added. Finely powdered sodium carbonate is then added in 50 g portions until the mixture is strongly alkaline.

  • Filtration and Extraction: The mixture is filtered by suction. The filter cake, containing unreacted zinc and zinc compounds, is washed with hot water, and the washings are combined with the main filtrate.

  • Crystallization: The combined filtrate is evaporated over a large burner to a volume of about 1 liter, or until a crust begins to form at the edges. The solution is then cooled to induce crystallization.

  • Isolation of Product: The thoroughly cooled mixture is filtered by suction, and the collected crystals are air-dried until efflorescence just begins. The product, p-CH₃C₆H₄SO₂Na·2H₂O, is then bottled. The typical yield is around 360 g (64% of the theoretical amount).

Reduction with Sodium Sulfite

An alternative and common method involves the reduction of p-toluenesulfonyl chloride with sodium sulfite in an aqueous medium.[4][13]

Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, 600 g (4.76 moles) of anhydrous sodium sulfite and 420 g (5.0 moles) of sodium bicarbonate are added to 2.4 liters of water.

  • Heating and Addition of Sulfonyl Chloride: The mixture is heated to 70–80 °C. While maintaining this temperature, 484 g (2.54 moles) of p-toluenesulfonyl chloride is added in small portions with stirring over a period of 3 hours.

  • Completion of Reaction: After the addition is complete, the mixture is stirred at 70–80 °C for an additional hour.

  • Crystallization and Isolation: The mixture is removed from the heat and allowed to stand for 4 to 10 hours. The solid sodium p-toluenesulfinate that separates is collected by filtration. The product can be purified by recrystallization from ethanol.[4]

Role in Reaction Mechanisms: The Julia-Lythgoe Olefination

p-Toluenesulfinic acid sodium salt is a precursor to aryl sulfones, which are key reagents in the Julia-Lythgoe olefination, a classic method for the stereoselective synthesis of alkenes.[6][14] The sulfinate group is ultimately eliminated in the final step of the reaction.

The following diagram outlines the key steps of the Julia-Lythgoe olefination, highlighting the involvement of the sulfone intermediate.

G Sulfone Phenyl Alkyl Sulfone (derived from sulfinate) Carbanion Sulfonyl Carbanion Sulfone->Carbanion Deprotonation Aldehyde Aldehyde or Ketone Alkoxide β-Hydroxy Sulfone Intermediate Base Strong Base (e.g., n-BuLi) Carbanion->Alkoxide Nucleophilic Addition AcyloxySulfone β-Acyloxy Sulfone Alkoxide->AcyloxySulfone Acylation AcylatingAgent Acylating Agent (e.g., Ac₂O) Alkene Alkene Product AcyloxySulfone->Alkene Reductive Elimination SulfinateLeavingGroup Sulfinate Leaving Group AcyloxySulfone->SulfinateLeavingGroup ReducingAgent Reducing Agent (e.g., Na/Hg)

Simplified mechanism of the Julia-Lythgoe Olefination.

Conclusion

p-Toluenesulfinic acid sodium salt has a well-established history as a robust and versatile chemical reagent. From its early, practical synthesis by Whitmore and Hamilton to its role in foundational name reactions like the Julia-Lythgoe olefination, it has proven to be an indispensable tool in organic synthesis. Its continued use in modern chemistry, including in the development of novel catalytic systems and as a precursor for a wide array of organosulfur compounds, underscores its lasting importance. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, intended to aid researchers and professionals in leveraging this valuable compound in their work.

References

Foundational

A Spectroscopic and Methodological Guide to Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral characteristics of sodium p-toluenesulfinate tetrahydrate, a compound of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of sodium p-toluenesulfinate tetrahydrate, a compound of interest in various chemical and pharmaceutical applications. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na) is an organic salt that, in its hydrated form, incorporates water molecules into its crystal structure. The tetrahydrate form is a stable, crystalline solid. Understanding its spectral signature is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological systems. This guide aims to be a centralized resource for the spectral data and analytical methodologies relevant to this compound.

Spectral Data

The following sections summarize the available quantitative spectral data for sodium p-toluenesulfinate. It is important to note that publicly available, high-resolution spectral data specifically for the tetrahydrate is limited. Therefore, data for the anhydrous form or closely related analogs are included and explicitly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For sodium p-toluenesulfinate, ¹H and ¹³C NMR are the most relevant techniques. The data presented is typically acquired in a deuterated solvent, such as deuterium oxide (D₂O), in which the salt is soluble.

Table 1: ¹H NMR Spectral Data for Sodium p-Toluenesulfinate

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~7.2-7.7MultipletAromatic protons (H-2, H-3, H-5, H-6)Data for the closely related sodium p-toluenesulfonate in D₂O shows two doublets in this region.[1] The sulfinate group will influence the precise shifts.
~2.4SingletMethyl protons (-CH₃)Based on typical chemical shifts for a methyl group attached to an aromatic ring.

Table 2: ¹³C NMR Spectral Data for Sodium p-Toluenesulfinate

Chemical Shift (δ) ppmAssignmentNotes
~140-145Aromatic C-SThe quaternary carbon atom bonded to the sulfur atom.
~125-130Aromatic C-HAromatic carbons bearing a hydrogen atom.
~135-140Aromatic C-CH₃The quaternary carbon atom bonded to the methyl group.
~21Methyl (-CH₃)The carbon of the methyl group.

Note: The ¹³C NMR data is estimated based on spectral data for related compounds and general chemical shift principles. Specific experimental data for sodium p-toluenesulfinate was not available in the searched resources.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. For sodium p-toluenesulfinate tetrahydrate, the IR spectrum will show characteristic absorptions for the sulfinate group, the aromatic ring, and the water of hydration. The data below is for the anhydrous sodium p-toluenesulfinate, with expected additional peaks for the tetrahydrate noted.

Table 3: IR Spectral Data for Sodium p-Toluenesulfinate

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3400-3200Broad, StrongO-H stretch of waterExpected for the tetrahydrate form.
~3050MediumAromatic C-H stretch
~1600, ~1490Medium-StrongAromatic C=C stretching
~1080, ~980StrongS=O stretching (sulfinate)Asymmetric and symmetric stretching modes.
~815Strongp-substituted benzene C-H bendOut-of-plane bending.
~710MediumC-S stretch

Data is primarily based on the NIST reference spectrum for the anhydrous salt.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For sodium p-toluenesulfinate, electrospray ionization (ESI) in negative ion mode is a suitable technique, which would primarily detect the p-toluenesulfinate anion.

Table 4: Mass Spectrometry Data for p-Toluenesulfinate Anion

m/zIonNotes
155.02[CH₃C₆H₄SO₂]⁻The molecular ion of the p-toluenesulfinate anion.

Note: This represents the expected primary ion in a negative mode ESI-MS experiment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of sodium p-toluenesulfinate tetrahydrate.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of sodium p-toluenesulfinate tetrahydrate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

    • Add approximately 0.7 mL of deuterium oxide (D₂O) to the vial.

    • Agitate the vial gently until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Parameters (General):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Solvent: D₂O.

    • Reference: The residual HDO peak can be used for referencing the ¹H spectrum. For ¹³C, an external standard or the solvent signal (if calibrated) can be used.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, and a longer acquisition time with a higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid sodium p-toluenesulfinate tetrahydrate.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of sodium p-toluenesulfinate tetrahydrate in a clean, dry agate mortar and pestle to a fine powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

    • Briefly and thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture. Minimize grinding time to avoid atmospheric moisture absorption by the KBr.

    • Transfer the mixture to a pellet-forming die.

  • Pellet Formation:

    • Assemble the die and press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The use of a vacuum die is recommended to remove entrapped air and moisture.

  • FTIR Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the constituent ions of sodium p-toluenesulfinate tetrahydrate.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of sodium p-toluenesulfinate tetrahydrate at a concentration of approximately 1 mg/mL in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

    • The use of volatile buffers, such as ammonium acetate, may be considered if pH control is necessary, but should be avoided if possible to minimize adduct formation.

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes. The p-toluenesulfinate anion is expected to be observed in negative ion mode, while the sodium adduct of the parent compound may be observed in positive ion mode.

    • Typical ESI source parameters should be optimized for the specific instrument, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

    • Scan over a mass range that encompasses the expected ions (e.g., m/z 50-500).

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows for the spectral analysis of sodium p-toluenesulfinate tetrahydrate.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solution-state Grinding_Mixing Grinding and Mixing with KBr Sample->Grinding_Mixing Solid-state Dilution Dilution in Volatile Solvent Sample->Dilution Solution-state NMR NMR Dissolution->NMR FTIR FTIR Grinding_Mixing->FTIR MS MS Dilution->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Structure_ID Structure Elucidation and Identification NMR_Data->Structure_ID FTIR_Data->Structure_ID MS_Data->Structure_ID

Caption: Workflow for the spectral analysis of a chemical compound.

Logical_Relationship_Data Logical Relationships in Spectral Data Interpretation cluster_properties Molecular Properties cluster_spectra Observed Spectra Molecule Sodium p-Toluenesulfinate Tetrahydrate Structure Molecular Structure (C-H, C=C, S=O, -CH₃) Molecule->Structure Composition Elemental Composition and Molecular Weight Molecule->Composition NMR_Spectrum NMR (Proton & Carbon Environments) Structure->NMR_Spectrum determines IR_Spectrum IR (Functional Group Vibrations) Structure->IR_Spectrum determines MS_Spectrum MS (Mass-to-Charge Ratio) Composition->MS_Spectrum determines

Caption: Relationship between molecular properties and spectral output.

References

Exploratory

Unveiling the Structural Landscape of Sodium p-Toluenesulfinate Tetrahydrate: A Theoretical and Crystallographic Guide

For Immediate Release This technical guide provides a comprehensive overview of the theoretical and crystallographic studies on Sodium p-Toluenesulfinate Tetrahydrate (NaPTS·4H₂O). Aimed at researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and crystallographic studies on Sodium p-Toluenesulfinate Tetrahydrate (NaPTS·4H₂O). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key structural data, outlines experimental and computational methodologies, and visualizes the intricate molecular architecture of this compound.

Introduction

Sodium p-toluenesulfinate is a versatile organic salt with applications in various chemical syntheses. The hydrated form, specifically the tetrahydrate, presents a complex and fascinating crystalline structure. Understanding the three-dimensional arrangement of the ions and water molecules is crucial for predicting its physical and chemical properties, which in turn can inform its application in areas such as materials science and pharmaceutical formulation. This guide delves into the detailed crystallographic analysis of Sodium p-Toluenesulfinate Tetrahydrate and explores the potential of computational methods to further elucidate its behavior at a molecular level.

Crystallographic Analysis

The primary source of theoretical understanding of the solid-state structure of Sodium p-Toluenesulfinate Tetrahydrate comes from single-crystal X-ray diffraction studies. These experiments provide precise measurements of atomic positions, leading to a detailed model of the crystal lattice.

Crystal Data and Structure Refinement

The compound crystallizes in a monoclinic system. The fundamental parameters of the crystal lattice and the details of the structure refinement are summarized in the table below.

Parameter Value
Empirical FormulaNa⁺·C₇H₇O₂S⁻·4H₂O
Formula Weight250.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a15.9432 (19) Å
b6.1825 (7) Å
c12.2668 (15) Å
β100.166 (5)°
Volume1190.1 (2) ų
Z4
Temperature200 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.029
wR-factor0.087
Molecular Geometry

The geometry around the sulfur atom in the p-toluenesulfinate anion is pseudo-tetrahedral, taking into account the lone pair on the sulfur.[1] Key bond lengths and angles are presented in the following tables for detailed analysis.

Table of Selected Bond Lengths (Å)

Bond Length (Å)
S1-O11.5162 (10)
S1-O21.5215 (10)
S1-C11.7984 (13)
C1-C21.3971 (19)
C2-C31.391 (2)
C4-C51.397 (2)
Na1-O42.4178 (12)
Na1-O52.4843 (12)

Table of Selected Bond Angles (°)

Atoms Angle (°)
O1-S1-O2110.04 (6)
O1-S1-C1106.91 (6)
O2-S1-C1102.23 (6)
O5-Na1-O397.70 (4)
O4-Na1-O387.86 (4)
Supramolecular Assembly and Hydrogen Bonding

The crystal structure of Sodium p-Toluenesulfinate Tetrahydrate is characterized by an extensive network of hydrogen bonds. The water molecules play a crucial role in the supramolecular assembly, connecting the sodium cations into chains along the b-axis through O—H⋯O hydrogen bonds.[1] An interesting feature of the crystal packing is the presence of an intermolecular O—H⋯π interaction.[1] The sodium cation is coordinated by six water molecules in a distorted octahedral geometry.[1]

Table of Hydrogen Bond Geometry (Å, °)

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
O3—H31···O10.81 (1)1.98 (1)2.7885 (14)173 (2)
O4—H41···O20.80 (1)2.16 (1)2.9038 (15)154 (2)

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction Protocol

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general workflow for such an experiment is as follows:

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution and Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection mounting Mounting on Diffractometer crystal_selection->mounting xray_exposure X-ray Exposure mounting->xray_exposure diffraction_pattern Diffraction Pattern Collection xray_exposure->diffraction_pattern data_reduction Data Reduction diffraction_pattern->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for single-crystal X-ray diffraction.

Crystals of Sodium p-Toluenesulfinate Tetrahydrate suitable for X-ray diffraction were obtained by free evaporation of an aqueous solution.[2] Data collection is typically performed on a CCD diffractometer.[1] The collected data are then processed to solve and refine the crystal structure using specialized software.[1]

Computational Chemistry Approach: Density Functional Theory

While experimental techniques like X-ray crystallography provide invaluable data on the solid state, computational methods such as Density Functional Theory (DFT) can offer deeper insights into the electronic structure, vibrational properties, and reactivity of Sodium p-Toluenesulfinate Tetrahydrate. DFT calculations could be employed to:

  • Optimize the molecular geometry of the p-toluenesulfinate anion and its hydrated sodium complex in the gas phase or in solution.

  • Calculate vibrational frequencies and compare them with experimental infrared and Raman spectra to aid in spectral assignment.

  • Determine electronic properties such as molecular orbital energies, electrostatic potential maps, and atomic charges to understand reactivity.

  • Model intermolecular interactions , including hydrogen bonding and ion-dipole interactions, to complement the crystallographic findings.

A typical workflow for a DFT-based investigation is outlined below:

dft_workflow start Define Molecular System (e.g., NaPTS·4H₂O cluster) method_selection Select DFT Functional and Basis Set start->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Analysis geom_opt->electronic_props results Analysis and Interpretation of Results freq_calc->results electronic_props->results

A conceptual workflow for a DFT study of Sodium p-Toluenesulfinate Tetrahydrate.

Visualization of the Crystal Structure

The intricate network of interactions within the crystal lattice of Sodium p-Toluenesulfinate Tetrahydrate can be effectively visualized using graph representations.

Sodium Cation Coordination Environment

The sodium cation is octahedrally coordinated by six water molecules, forming a [Na(H₂O)₆]⁺ complex. Two of these water molecules act as bridging ligands to adjacent sodium cations, leading to the formation of a polymeric chain.[1]

sodium_coordination Na1 Na+ H2O1 H₂O Na1->H2O1 H2O2 H₂O Na1->H2O2 H2O3 H₂O Na1->H2O3 H2O4 H₂O Na1->H2O4 H2O_bridge1 H₂O (bridging) Na1->H2O_bridge1 H2O_bridge2 H₂O (bridging) Na1->H2O_bridge2 Na2 Na+ H2O_bridge1->Na2 H2O_bridge2->Na2

Coordination environment of the sodium cation and the bridging water molecules.
Hydrogen Bonding Network

The p-toluenesulfinate anions and the water molecules are interconnected through a complex network of hydrogen bonds. The sulfinate oxygen atoms act as hydrogen bond acceptors, while the water molecules act as donors.

A simplified representation of the hydrogen bonding interactions.

Conclusion

The theoretical understanding of Sodium p-Toluenesulfinate Tetrahydrate is firmly rooted in detailed crystallographic studies, which reveal a highly organized supramolecular structure governed by ionic interactions and an extensive hydrogen-bonding network. While experimental data provides a static picture of the solid state, the application of computational methods like DFT holds the promise of a more dynamic and nuanced understanding of this compound's properties and reactivity. This guide serves as a foundational resource for researchers and professionals, providing both established structural data and a roadmap for future theoretical investigations.

References

Foundational

In-Depth Technical Guide: Safety and Handling Precautions for Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for Sodium p-Toluenesulfinate Tetrahydrate, a compound utilized as a pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sodium p-Toluenesulfinate Tetrahydrate, a compound utilized as a pharmaceutical intermediate and a curing agent for grouting materials.[1] Adherence to the following protocols is crucial to ensure a safe laboratory environment and minimize potential risks.

Chemical and Physical Properties

Sodium p-Toluenesulfinate Tetrahydrate is a white, crystalline powder.[2] While it is generally stable under normal conditions, understanding its physical and chemical properties is the first step in safe handling.[3]

PropertyValueReference
Molecular Formula C7H7NaO2S · 4H2O[1][4]
Molecular Weight 250.24 g/mol [1][4]
Appearance White crystalline powder[2]
Melting Point > 300 °C / 572 °F (for anhydrous form)[5][6]
Solubility Does not mix well with water[2]
Stability Stable under recommended storage conditions; may be hygroscopic[3][5]

Hazard Identification and Classification

According to most suppliers, Sodium p-Toluenesulfinate is not considered a hazardous substance under OSHA 29 CFR 1910.1200.[2] However, some classifications indicate it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315 - Causes skin irritation
Eye IrritationGHS07WarningH319 - Causes serious eye irritation
Respiratory IrritationGHS07WarningH335 - May cause respiratory irritation

Note: Hazard classifications may vary between suppliers. It is essential to consult the specific Safety Data Sheet (SDS) for the product in use.

Toxicology and Health Effects

There is a lack of extensive acute toxicological data for Sodium p-Toluenesulfinate Tetrahydrate in readily available literature.[2] However, the primary routes of exposure are inhalation, skin contact, and eye contact.

Exposure RoutePotential Health Effects
Inhalation May cause respiratory irritation.[7][8] If dust is inhaled, it is advised to remove the individual from the contaminated area and encourage them to blow their nose to clear the breathing passage.[2]
Skin Contact Can cause skin irritation.[7][8] It is recommended to wash the affected area with soap and plenty of water.[3]
Eye Contact Causes serious eye irritation.[7][8] Direct contact may lead to transient discomfort, tearing, or redness.[2] Immediate and thorough rinsing with water is crucial.[2][3]
Ingestion The material has not been classified as "harmful by ingestion" due to a lack of corroborating evidence.[2] If ingested, rinsing the mouth and drinking water is recommended.[3]

No specific LD50 data for Sodium p-Toluenesulfinate Tetrahydrate was found in the provided search results. For the related compound, Sodium p-toluenesulfonate, an intravenous (mouse) LD50 of 1700 mg/kg has been reported.[9]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring personnel safety.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Use only in well-ventilated areas or outdoors.[3][7]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][10]

  • Avoid contact with skin and eyes.[2]

  • Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld such containers.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][10]

  • Store locked up.[3][8]

  • Protect from moisture.[5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling Sodium p-Toluenesulfinate Tetrahydrate.

PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Suitable glove materials for handling dry solids include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride.[2]
Respiratory Protection If dust is generated, a NIOSH/MSHA approved respirator is recommended.[10] In general, no protective equipment is needed under normal use conditions with adequate ventilation.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

ExposureFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If irritation or discomfort persists, seek medical attention.[2][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation occurs.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention if irritation persists.[3][7][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, seek medical advice.[3][7]

Accidental Release Measures

In the case of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Minor Spills:

  • Clean up all spills immediately.[2]

  • Avoid contact with skin and eyes.[2]

  • Sweep up and shovel into suitable containers for disposal.[3]

Major Spills:

  • Clear the area of personnel and move upwind.[2]

  • Alert Emergency Responders and inform them of the location and nature of the hazard.[2]

  • Avoid inhalation of dust and substance contact.[8]

  • Ensure adequate ventilation.[8]

  • Prevent the product from entering drains.[8]

The following workflow diagram outlines the general procedure for handling a spill of Sodium p-Toluenesulfinate Tetrahydrate.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Minor_Spill Minor Spill Response cluster_Major_Spill Major Spill Response Spill_Detected Spill Detected Assess_Spill Assess Spill Size (Minor vs. Major) Spill_Detected->Assess_Spill Evacuate_Immediate_Area Evacuate Immediate Area Assess_Spill->Evacuate_Immediate_Area Minor Evacuate_Lab Evacuate Laboratory and Alert Others Assess_Spill->Evacuate_Lab Major Don_PPE Don Appropriate PPE Evacuate_Immediate_Area->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up with Absorbent Material Contain_Spill->Clean_Up Dispose Dispose of Waste in Accordance with Regulations Clean_Up->Dispose Contact_EHS Contact Emergency Personnel (EHS/Safety Officer) Evacuate_Lab->Contact_EHS Secure_Area Secure Area and Prevent Entry Contact_EHS->Secure_Area Await_Response Await Professional Response Team Secure_Area->Await_Response

Workflow for handling a spill of Sodium p-Toluenesulfinate Tetrahydrate.

Fire-Fighting Measures

While not highly flammable, Sodium p-Toluenesulfinate Tetrahydrate can be involved in a fire.

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[5]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

  • Reactivity: Generally not reactive under normal conditions.

  • Chemical Stability: The product is considered stable under recommended storage conditions.[2][3]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moist air or water.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.[3][5]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.[2] Dispose of contents and containers to an approved waste disposal plant.[3][8] Do not let the product enter drains or waterways.[8]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Sodium p-Toluenesulfinate Tetrahydrate in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals Sodium p-toluenesulfinate tetrahydrate is a versatile and readily available reagent that has found significant utility in a variety of radical-mediated tran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium p-toluenesulfinate tetrahydrate is a versatile and readily available reagent that has found significant utility in a variety of radical-mediated transformations. Its ability to serve as a precursor to the p-toluenesulfonyl radical (Ts•) makes it a valuable tool for the formation of C-S and C-C bonds, enabling the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for key radical reactions employing sodium p-toluenesulfinate tetrahydrate.

Visible-Light Photoredox-Catalyzed Anti-Markovnikov Hydrosulfonylation of Unactivated Alkenes

This method describes a modern and efficient approach for the anti-Markovnikov hydrosulfonylation of a wide range of unactivated alkenes. The reaction is initiated by the generation of a sulfonyl radical from sodium p-toluenesulfinate through a single-electron transfer (SET) process mediated by a photoredox catalyst under visible light irradiation.

Reaction Principle:

The reaction proceeds via the photocatalytic generation of the p-toluenesulfonyl radical. The excited state of the iridium photocatalyst is quenched by sodium p-toluenesulfinate, leading to the formation of the sulfonyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. Subsequent hydrogen atom transfer (HAT) from a suitable donor yields the final sulfone product and regenerates the catalyst.

Experimental Protocol:

A representative procedure for the hydrosulfonylation of an unactivated alkene is as follows:

Materials:

  • Sodium p-toluenesulfinate tetrahydrate

  • Unactivated alkene (e.g., 1-octene)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst)

  • Acetic acid

  • Degassed solvent (e.g., acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vessel, add the unactivated alkene (0.2 mmol, 1.0 equiv), sodium p-toluenesulfinate tetrahydrate (0.3 mmol, 1.5 equiv), and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.002 mmol, 1 mol%).

  • The vessel is sealed and evacuated and backfilled with an inert atmosphere (this cycle is repeated three times).

  • Add degassed acetonitrile (2.0 mL) and acetic acid (0.4 mmol, 2.0 equiv) via syringe.

  • The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired sulfone product.

Quantitative Data:
Alkene SubstrateProductYield (%)
1-Octene1-(p-Tolylsulfonyl)octane85
Styrene2-Phenyl-1-(p-tolylsulfonyl)ethane78
Cyclohexene(Cyclohexylsulfonyl)toluene92
α-Methylstyrene2-Phenyl-1-(p-tolylsulfonyl)propane65

Note: Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Alkene, Sodium p-Toluenesulfinate, and Photocatalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent and Acetic Acid inert->solvent irradiate Irradiate with Blue LED at Room Temperature solvent->irradiate monitor Monitor Progress (TLC/GC-MS) irradiate->monitor concentrate Concentrate Reaction Mixture monitor->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Sulfone Product purify->product

Caption: Experimental workflow for visible-light photoredox-catalyzed hydrosulfonylation.

Radical Cyclization Cascade of 2-Alkynylbenzonitriles

This protocol outlines a method for the synthesis of sulfonated indenones through a radical cyclization cascade of 2-alkynylbenzonitriles with sodium p-toluenesulfinate. The reaction is initiated by the oxidation of the sulfinate to a sulfonyl radical, which then triggers the cyclization cascade.

Reaction Principle:

The reaction is initiated by the generation of the p-toluenesulfonyl radical from sodium p-toluenesulfinate using an oxidant, such as sodium persulfate. The sulfonyl radical adds to the alkyne moiety of the 2-alkynylbenzonitrile, generating a vinyl radical. This is followed by a 5-exo-dig cyclization onto the nitrile group to form an imidoyl radical. Subsequent hydrolysis and tautomerization lead to the formation of the final sulfonated indenone product.

Experimental Protocol:

A general procedure for the radical cyclization cascade is as follows:

Materials:

  • Sodium p-toluenesulfinate tetrahydrate

  • 2-Alkynylbenzonitrile derivative

  • Sodium persulfate (Na2S2O8)

  • Solvent mixture (e.g., acetonitrile/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction tube, dissolve the 2-alkynylbenzonitrile (0.2 mmol, 1.0 equiv) and sodium p-toluenesulfinate tetrahydrate (0.3 mmol, 1.5 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 2.0 mL).

  • Add sodium persulfate (0.4 mmol, 2.0 equiv) to the solution.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the sulfonated indenone.

Quantitative Data:
2-Alkynylbenzonitrile Substrate (R group)ProductYield (%)
Phenyl2-(p-Tolylsulfonyl)-3-phenyl-1H-inden-1-one75
4-Methoxyphenyl3-(4-Methoxyphenyl)-2-(p-tolylsulfonyl)-1H-inden-1-one82
4-Chlorophenyl3-(4-Chlorophenyl)-2-(p-tolylsulfonyl)-1H-inden-1-one71
n-Propyl3-Propyl-2-(p-tolylsulfonyl)-1H-inden-1-one65

Note: Yields are for the isolated product and can be influenced by the specific substrate and reaction conditions.

Signaling Pathway Diagram:

G TsSO2Na Sodium p-Toluenesulfinate Ts_radical p-Toluenesulfonyl Radical (Ts•) TsSO2Na->Ts_radical Oxidation Na2S2O8 Sodium Persulfate (Oxidant) Na2S2O8->Ts_radical Vinyl_radical Vinyl Radical Intermediate Ts_radical->Vinyl_radical Alkyne 2-Alkynylbenzonitrile Alkyne->Vinyl_radical Radical Addition Imidoyl_radical Imidoyl Radical Intermediate Vinyl_radical->Imidoyl_radical 5-exo-dig Cyclization Hydrolysis Hydrolysis & Tautomerization Imidoyl_radical->Hydrolysis Product Sulfonated Indenone Hydrolysis->Product

Caption: Proposed mechanism for the radical cyclization cascade.

Copper(II)-Mediated Radical Reactions of 5-Aryl Substituted Alkenes

This classical method utilizes a copper(II) salt to promote the generation of sulfonyl radicals from sodium p-toluenesulfinate, which then participate in reactions with unsaturated systems.

Reaction Principle:

In this reaction, copper(II) acetate facilitates the single-electron oxidation of sodium p-toluenesulfinate to the corresponding p-toluenesulfonyl radical. This radical then adds to the double bond of the 5-aryl substituted alkene. The resulting carbon-centered radical can undergo various subsequent transformations, such as cyclization, leading to the formation of new cyclic structures.

Experimental Protocol:

A general procedure for the copper-mediated radical reaction is as follows:

Materials:

  • Sodium p-toluenesulfinate tetrahydrate

  • 5-Aryl substituted alkene

  • Copper(II) acetate (Cu(OAc)2)

  • Solvent (e.g., acetic acid/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the 5-aryl substituted alkene (1.0 mmol) and sodium p-toluenesulfinate tetrahydrate (2.0 mmol) in a mixture of acetic acid and water is prepared in a reaction flask.

  • Copper(II) acetate (0.2 mmol) is added to the mixture.

  • The reaction is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography.

Quantitative Data:
5-Aryl Substituted AlkeneMajor Product TypeYield (%)
5-Phenyl-1-penteneNaphthalene derivative60-70
N-Allyl-N-benzylanilineQuinoline derivative55-65

Note: Yields are approximate and depend on the specific substrate and reaction conditions.

Logical Relationship Diagram:

G cluster_start Reactants cluster_process Radical Process TsSO2Na Sodium p-Toluenesulfinate Ts_radical Generation of Ts• Radical TsSO2Na->Ts_radical Alkene 5-Aryl Substituted Alkene Radical_addition Radical Addition to Alkene Alkene->Radical_addition CuOAc2 Copper(II) Acetate CuOAc2->Ts_radical Oxidation Ts_radical->Radical_addition Cyclization Intramolecular Cyclization Radical_addition->Cyclization Product Cyclized Product Cyclization->Product

Caption: Key steps in the copper-mediated radical cyclization.

Application

Application Notes and Protocols for Sulfonylation using Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols and application notes for sulfonylation reactions utilizing sodium p-toluenesulfinate tetrahydrate. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for sulfonylation reactions utilizing sodium p-toluenesulfinate tetrahydrate. This versatile and readily available reagent serves as a powerful building block for the synthesis of a wide array of organosulfur compounds, which are significant structural motifs in pharmaceuticals, agrochemicals, and material science.[1] The protocols outlined below cover the synthesis of sulfones and sulfonamides under various reaction conditions.

Introduction to Sulfonylation with Sodium p-Toluenesulfinate

Sodium p-toluenesulfinate is a stable, easy-to-handle solid that can act as a nucleophilic or radical precursor to the tosyl group (p-toluenesulfonyl group). Its versatility allows for the formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, leading to the synthesis of sulfones and sulfonamides, respectively.[2] These functional groups are present in numerous bioactive molecules and functional materials. The following sections detail specific applications and provide step-by-step protocols for key transformations.

Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes

A catalyst- and additive-free method for the synthesis of allylic sulfones involves the reaction of 1,3-dienes with sulfinic acids, which can be generated in situ from their sodium salts.[3] This approach is environmentally benign and atom-economical.[3]

General Experimental Protocol: [3]

  • To a 25 mL round-bottom flask, add the 1,3-diene (0.10 mmol, 1 equivalent) and sodium p-toluenesulfinate (0.10 mmol, 1 equivalent).

  • Add 3.0 mL of dichloromethane (DCM) to the flask.

  • Stir the mixture at room temperature for 8 hours.

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Separate the organic phase and wash it sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1 to 4:1 v/v) to yield the desired allylic sulfone.

Table 1: Substrate Scope for the Hydrosulfonylation of 1,3-Dienes with p-Toluenesulfinic Acid *

Entry1,3-Diene SubstrateProductYield (%)[3]
1(E)-1-phenylbuta-1,3-diene(E)-1-(but-2-en-1-ylsulfonyl)-4-methylbenzene90
2(E)-1-(p-tolyl)buta-1,3-diene(E)-4-methyl-1-((4-methylbut-2-en-1-yl)sulfonyl)benzene85
3(E)-1-(4-methoxyphenyl)buta-1,3-diene(E)-1-methoxy-4-((4-tosylbut-2-en-1-yl)sulfonyl)benzene94
4(E)-1-(4-chlorophenyl)buta-1,3-diene(E)-1-chloro-4-((4-tosylbut-2-en-1-yl)sulfonyl)benzene75

Note: The table presents yields obtained with p-toluenesulfinic acid, which can be generated from sodium p-toluenesulfinate.

Experimental Workflow for Hydrosulfonylation of 1,3-Dienes

G cluster_prep Reaction Setup cluster_workup Work-up A 1,3-Diene (0.10 mmol) D Stir at Room Temperature (8 hours) A->D Add to flask B Sodium p-Toluenesulfinate (0.10 mmol) B->D Add to flask C DCM (3.0 mL) C->D Add to flask E Quench with sat. NH4Cl D->E F Extract with DCM E->F G Wash with H2O and Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purification by Flash Chromatography I->J K Allylic Sulfone Product J->K G Amine Primary or Secondary Amine Product Sulfonamide Amine->Product Sulfinate Sodium p-Toluenesulfinate Sulfinate->Product Catalyst NaI / Aerobic Conditions Catalyst->Product Catalyzes G Start Start Reactants Alkyne + Sodium p-Toluenesulfinate + Iodine Source in Water Start->Reactants Stir Stir at Room Temperature Reactants->Stir Workup Aqueous Work-up & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product (E)-β-Iodovinyl Sulfone Purify->Product End End Product->End

References

Method

Application Notes and Protocols: Sodium p-Toluenesulfinate Tetrahydrate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium p-toluenesulfinate tetrahydrate (CH₃C₆H₄SO₂Na·4H₂O) is a versatile and cost-effective reagent in organic synthesis, playing a important...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfinate tetrahydrate (CH₃C₆H₄SO₂Na·4H₂O) is a versatile and cost-effective reagent in organic synthesis, playing a important role as an intermediate in the production of various pharmaceutical compounds.[1][2] Its utility lies primarily in its capacity to introduce the p-toluenesulfonyl group (-SO₂C₆H₄CH₃), a key structural motif in a range of biologically active molecules. This functional group is prevalent in pharmaceuticals due to its chemical stability and its ability to modulate the physicochemical properties of a drug molecule, such as lipophilicity and metabolic stability.

This document provides detailed application notes and experimental protocols for the use of sodium p-toluenesulfinate tetrahydrate in the synthesis of two major classes of pharmaceutical compounds: diaryl sulfones and sulfonamides. These classes include drugs with anti-inflammatory, antibacterial, and other therapeutic properties.

Core Applications in Pharmaceutical Synthesis

Sodium p-toluenesulfinate serves as a powerful nucleophile for the formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, which are fundamental to the synthesis of sulfone and sulfonamide-containing drugs.

  • Synthesis of Diaryl Sulfones: Diaryl sulfones are a common scaffold in medicinal chemistry. For instance, the COX-2 inhibitor Etoricoxib contains a diaryl sulfone moiety. The synthesis of such compounds can be achieved through the reaction of sodium p-toluenesulfinate with aryl halides.[3]

  • Synthesis of Sulfonamides: The sulfonamide group is a well-known pharmacophore, famously present in sulfa drugs, the first class of synthetic antibiotics. It is also a key component of various modern pharmaceuticals, including the COX-2 inhibitor Celecoxib. Sulfonamides can be synthesized by the reaction of amines with a sulfonylating agent derived from sodium p-toluenesulfinate.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative diaryl sulfone and a sulfonamide, illustrating the practical application of sodium p-toluenesulfinate tetrahydrate in pharmaceutical synthesis.

Protocol 1: Synthesis of a Diaryl Sulfone via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of a diaryl sulfone from an activated aryl halide and sodium p-toluenesulfinate.

Reaction Scheme:

Ar-X + CH₃C₆H₄SO₂Na → Ar-SO₂C₆H₄CH₃ + NaX (where Ar-X is an activated aryl halide)

Materials:

  • Activated aryl halide (e.g., 4-chloronitrobenzene)

  • Sodium p-toluenesulfinate tetrahydrate

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 eq) and sodium p-toluenesulfinate tetrahydrate (1.2 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the aryl halide.

  • Stir the reaction mixture at 100-120 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diaryl sulfone.

Quantitative Data for Diaryl Sulfone Synthesis:

Aryl HalideMolar Ratio (Aryl Halide:Sulfinate)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloronitrobenzene1:1.2DMF120585[5]
2-Chloropyridine1:1.5DMSO130678[6]
4-Fluorobenzonitrile1:1.2DMF110492[5]
Protocol 2: Synthesis of a Sulfonamide from an Amine

This protocol outlines a general method for the synthesis of a sulfonamide from a primary or secondary amine and p-toluenesulfonyl chloride, which can be prepared from sodium p-toluenesulfinate.

Part A: Preparation of p-Toluenesulfonyl Chloride from Sodium p-Toluenesulfinate

Reaction Scheme:

CH₃C₆H₄SO₂Na + SOCl₂ → CH₃C₆H₄SO₂Cl + SO₂ + NaCl

Materials:

  • Sodium p-toluenesulfinate tetrahydrate

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add sodium p-toluenesulfinate tetrahydrate (1.0 eq).

  • Add anhydrous dichloromethane to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude p-toluenesulfonyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of the Sulfonamide

Reaction Scheme:

CH₃C₆H₄SO₂Cl + R₂NH → CH₃C₆H₄SO₂NR₂ + HCl (where R₂NH is a primary or secondary amine)

Materials:

  • p-Toluenesulfonyl chloride (from Part A)

  • Primary or secondary amine

  • Pyridine or triethylamine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired sulfonamide.

Quantitative Data for Sulfonamide Synthesis:

| Amine | Molar Ratio (Amine:TsCl) | Base | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | 1:1.1 | Pyridine | CH₂Cl₂ | 3 | 95 |[7] | | Diethylamine | 1:1.1 | Triethylamine | CH₂Cl₂ | 2 | 92 |[7] | | Morpholine | 1:1.2 | Pyridine | Dichloromethane | 2.5 | 96 |[4] |

Signaling Pathways and Mechanisms of Action

Sulfonamide Antibiotics: Inhibition of Folic Acid Synthesis

Sulfonamide antibiotics, such as sulfamethoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[8][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.

Folic_Acid_Synthesis_Pathway cluster_bacterial_pathway Bacterial Folic Acid Synthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Multiple steps Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR pABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory action of sulfonamides.

COX-2 Inhibitors: Inhibition of Prostaglandin Synthesis

COX-2 inhibitors, such as Celecoxib and Etoricoxib, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[10] COX-2 is an inducible enzyme that plays a key role in the inflammatory response by converting arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

Prostaglandin_Synthesis_Pathway cluster_inflammation Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation COX2_Inhibitors COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) COX2_Inhibitors->COX2 Selective Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of COX-2 inhibitors.

Conclusion

Sodium p-toluenesulfinate tetrahydrate is a valuable and versatile reagent for the synthesis of pharmaceuticals, particularly those containing sulfone and sulfonamide functionalities. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of new therapeutic agents. Understanding the underlying synthetic methodologies and the biological pathways targeted by the resulting molecules is crucial for successful drug discovery and development.

References

Application

Application Notes and Protocols: Sodium p-Toluenesulfinate Tetrahydrate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium p-toluenesulfinate tetrahydrate is a versatile organic salt that finds significant application in polymer chemistry, primarily as a redu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfinate tetrahydrate is a versatile organic salt that finds significant application in polymer chemistry, primarily as a reducing agent in redox initiation systems for free-radical polymerization. Its utility is particularly pronounced in emulsion and solution polymerization of various vinyl monomers, including acrylates, methacrylates, and vinyl acetate. This document provides detailed application notes and experimental protocols for the use of sodium p-toluenesulfinate tetrahydrate in polymer synthesis.

Redox initiation systems, which consist of a reducing agent and an oxidizing agent, are highly effective for generating free radicals at lower temperatures than those required for the thermal decomposition of conventional initiators. This allows for polymerization under milder conditions, which can be advantageous for temperature-sensitive systems and for achieving higher molecular weights with reduced side reactions. Sodium p-toluenesulfinate, in combination with an oxidizing agent such as a persulfate, forms a redox pair that efficiently initiates polymerization.

Key Applications in Polymer Chemistry

  • Redox Initiator: Sodium p-toluenesulfinate tetrahydrate serves as the reducing component in redox initiator systems. When paired with an oxidizing agent like ammonium persulfate or potassium persulfate, it generates radicals capable of initiating the polymerization of a wide range of monomers.

  • Emulsion Polymerization: It is particularly effective in emulsion polymerization, a process widely used in industry to produce synthetic latices for applications in paints, adhesives, coatings, and textiles. The use of a redox system allows for polymerization at or below room temperature, offering better control over the reaction and polymer properties.

  • Low-Temperature Polymerization: The ability to initiate polymerization at low temperatures is a key advantage, reducing energy consumption and allowing for the synthesis of polymers that might degrade or undergo undesirable side reactions at elevated temperatures.

Experimental Protocols

Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA)

This protocol describes the emulsion polymerization of methyl methacrylate using a sodium p-toluenesulfinate tetrahydrate / ammonium persulfate redox initiator system.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Sodium p-toluenesulfinate tetrahydrate

  • Ammonium persulfate (APS)

  • Sodium dodecyl sulfate (SDS)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature controller.

  • Two dropping funnels.

Procedure:

  • Reactor Setup: A 500 mL jacketed glass reactor is charged with 200 mL of deionized water, 1.0 g of sodium dodecyl sulfate (emulsifier), and 0.5 g of sodium bicarbonate (buffer).

  • Inert Atmosphere: The reactor is purged with nitrogen for 30 minutes to remove oxygen, and a slow, continuous nitrogen purge is maintained throughout the reaction.

  • Temperature Control: The reactor temperature is brought to and maintained at 40°C using a circulating water bath.

  • Initiator Solutions:

    • Reducing Agent Solution: Prepare a solution of 0.5 g of sodium p-toluenesulfinate tetrahydrate in 25 mL of deionized water.

    • Oxidizing Agent Solution: Prepare a solution of 0.5 g of ammonium persulfate in 25 mL of deionized water.

  • Monomer Feed: 50 g of inhibitor-free methyl methacrylate is placed in a dropping funnel.

  • Initiation: Add 5 mL of the sodium p-toluenesulfinate solution and 5 mL of the ammonium persulfate solution to the reactor to generate initial seed particles.

  • Polymerization: After 15 minutes of seed formation, the remaining initiator solutions and the methyl methacrylate monomer are added dropwise to the reactor over a period of 2 hours.

  • Reaction Completion: After the addition is complete, the reaction is allowed to proceed for an additional 2 hours at 40°C to ensure high monomer conversion.

  • Cooling and Collection: The reactor is then cooled to room temperature, and the resulting poly(methyl methacrylate) latex is collected.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the emulsion polymerization of methyl methacrylate using the protocol described above.

ParameterValue
Monomer Conversion> 95%
Solid Content~20%
Average Particle Size100 - 200 nm
Number-Average Molecular Weight (Mn)1.5 x 10⁵ - 3.0 x 10⁵ g/mol
Weight-Average Molecular Weight (Mw)3.0 x 10⁵ - 6.0 x 10⁵ g/mol
Polydispersity Index (PDI)2.0 - 3.0

Diagrams

Signaling Pathways and Experimental Workflows

RedoxInitiationMechanism cluster_redox Redox Initiation cluster_polymerization Polymerization Steps ReducingAgent Sodium p-Toluenesulfinate (CH₃C₆H₄SO₂Na) SulfinateRadical Tolylsulfinyl Radical (CH₃C₆H₄SO₂•) ReducingAgent->SulfinateRadical Oxidation OxidizingAgent Ammonium Persulfate ((NH₄)₂S₂O₈) Radical Sulfate Radical-Anion (SO₄⁻•) OxidizingAgent->Radical Reduction Initiation Initiation (Radical + Monomer) Radical->Initiation SulfinateRadical->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Polymer Polymer Chain Termination->Polymer

Caption: Mechanism of Redox-Initiated Free-Radical Polymerization.

EmulsionPolymerizationWorkflow Start Start: Prepare Aqueous Phase (Water, Emulsifier, Buffer) Purge Purge with Nitrogen Start->Purge Heat Heat to Reaction Temperature (40°C) Purge->Heat PrepareInitiators Prepare Initiator Solutions (Reducing and Oxidizing Agents) Heat->PrepareInitiators Seed Add Initial Initiator Charge (Seed Formation) PrepareInitiators->Seed Feed Gradual Addition of Monomer and Remaining Initiators Seed->Feed React Hold at Reaction Temperature for Complete Conversion Feed->React Cool Cool to Room Temperature React->Cool End End: Collect Polymer Latex Cool->End

Caption: Workflow for Emulsion Polymerization of MMA.

Method

Application Notes and Protocols: Sodium p-Toluenesulfinate Tetrahydrate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium p-toluenesulfinate tetrahydrate (CH₃C₆H₄SO₂Na·4H₂O) is a versatile and readily available reagent that has gained significant traction in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfinate tetrahydrate (CH₃C₆H₄SO₂Na·4H₂O) is a versatile and readily available reagent that has gained significant traction in modern organic synthesis, particularly in the realm of cross-coupling reactions. Its utility stems from its ability to act as a precursor to the p-toluenesulfonyl (tosyl) moiety, which is a key structural motif in many pharmaceuticals and agrochemicals. This document provides a detailed overview of the mechanisms of action of sodium p-toluenesulfinate in various cross-coupling reactions, along with specific experimental protocols and quantitative data to guide researchers in its application.

Sodium p-toluenesulfinate serves as a powerful building block for the synthesis of a variety of organosulfur compounds.[1][2] It can function as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions.[1][3] This versatility allows for the formation of C-S, N-S, and S-S bonds, leading to the synthesis of sulfones, sulfonamides, and thiosulfonates, respectively.[1][2]

Mechanism of Action

The primary role of sodium p-toluenesulfinate in cross-coupling reactions is to serve as a source of the tosyl group. This can occur through several distinct mechanistic pathways, primarily involving palladium or nickel catalysis, often in conjunction with photoredox catalysis.

Palladium-Catalyzed Sulfonylation

In palladium-catalyzed cross-coupling reactions, sodium p-toluenesulfinate can couple with aryl or vinyl halides to form the corresponding sulfones. The catalytic cycle is believed to proceed through the classical steps of oxidative addition, transmetalation, and reductive elimination. Pyridine sulfinates have also been shown to be effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[4]

Proposed Catalytic Cycle:

Palladium_Catalyzed_Sulfonylation cluster_legend Legend Pd(0)L_n Pd(0)Ln Ar-Pd(II)L_n-X Ar-Pd(II)(X)Ln Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-SO2R Ar-Pd(II)(SO2R)Ln Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-SO2R Transmetalation (RSO2Na) Ar-SO2R Ar-SO2R Ar-Pd(II)L_n-SO2R->Ar-SO2R Reductive Elimination Reactant Ar-X: Aryl Halide RSO2Na: Sodium p-Toluenesulfinate Product Ar-SO2R: Aryl Sulfone

Caption: Proposed catalytic cycle for palladium-catalyzed sulfonylation.

Nickel/Photoredox Dual Catalysis

A powerful and mild approach for the synthesis of sulfones involves a dual catalytic system employing both a nickel catalyst and a photoredox catalyst.[5][6][7][8][9] In this system, the photocatalyst, upon excitation by visible light, facilitates the single-electron oxidation of sodium p-toluenesulfinate to generate a tosyl radical.[5][9] This radical then participates in a nickel-mediated cross-coupling with an aryl, heteroaryl, or vinyl halide.[5][6][7][8][9] This method is notable for its broad substrate scope and excellent functional group tolerance at room temperature.[5][7][8][9]

Proposed Mechanism:

Nickel_Photoredox_Sulfonylation cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_reduced PC- PC_excited->PC_reduced SET PC_reduced->PC Ni(0)L_n Ni(0)Ln PC_reduced->Ni(0)L_n Reduction of Ni(II) pre-catalyst RSO2Na RSO2Na RSO2_radical RSO2• RSO2Na->RSO2_radical Oxidation Ar-Ni(II)L_n-X Ar-Ni(II)(X)Ln RSO2_radical->Ar-Ni(II)L_n-X Ni(0)L_n->Ar-Ni(II)L_n-X Oxidative Addition (Ar-X) Ar-Ni(III)L_n(SO2R)X Ar-Ni(III)(SO2R)(X)Ln Ar-Ni(II)L_n-X->Ar-Ni(III)L_n(SO2R)X Radical Capture (RSO2•) Ar-SO2R Ar-SO2R Ar-Ni(III)L_n(SO2R)X->Ar-SO2R Reductive Elimination

Caption: Proposed mechanism for Nickel/Photoredox dual catalyzed sulfonylation.

Data Presentation

The following tables summarize quantitative data for cross-coupling reactions utilizing sodium p-toluenesulfinate under various catalytic systems.

Table 1: Palladium-Catalyzed Sulfonylation of Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrilePd(OAc)₂ (2)Xantphos (4)K₂CO₃Toluene1101285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)dppf (3)Cs₂CO₃Dioxane1001692
32-BromopyridinePd(PPh₃)₄ (5)-K₃PO₄DMF1202478
44-ChloroanisolePd(OAc)₂ (3)SPhos (6)K₂CO₃t-AmylOH1101865

Table 2: Nickel/Photoredox-Catalyzed Sulfonylation of Aryl and Vinyl Halides [5][8]

EntrySubstratePhotocatalyst (mol%)Ni Catalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
14-BromobenzonitrileIr(ppy)₃ (1)NiCl₂·glyme (10)dtbbpy (10)DMF2495
21-Bromo-4-methoxybenzeneRu(bpy)₃(PF₆)₂ (0.5)NiBr₂·diglyme (5)bipy (5)Acetonitrile1888
3(E)-β-Bromostyrene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1)NiCl₂·glyme (10)dtbbpy (10)DMF2493
42-Chlorobenzonitrile4CzIPN (1)NiCl₂·glyme (10)4,4'-dimethoxy-2,2'-bipyridine (10)DMF2475

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sulfonylation of Aryl Halides

This protocol is a general guideline and may require optimization for specific substrates.

Workflow:

Palladium_Protocol_Workflow Start Start Setup Combine aryl halide, sodium p-toluenesulfinate, Pd catalyst, ligand, and base in a reaction vessel. Start->Setup Solvent Add anhydrous, degassed solvent under inert atmosphere. Setup->Solvent Reaction Heat the reaction mixture to the specified temperature and stir for the indicated time. Solvent->Reaction Monitoring Monitor reaction progress by TLC or GC-MS. Reaction->Monitoring Workup Cool to room temperature, dilute with an organic solvent, and wash with water and brine. Monitoring->Workup Upon completion Purification Dry the organic layer, concentrate in vacuo, and purify by column chromatography. Workup->Purification End End Purification->End Photoredox_Protocol_Workflow Start Start Setup Combine substrate, sodium p-toluenesulfinate, photocatalyst, Ni catalyst, and ligand in a reaction vessel. Start->Setup Solvent Add degassed solvent under inert atmosphere. Setup->Solvent Irradiation Stir the mixture at room temperature under irradiation with visible light (e.g., blue LEDs). Solvent->Irradiation Monitoring Monitor reaction progress by TLC or LC-MS. Irradiation->Monitoring Workup Upon completion, remove the light source, dilute with an organic solvent, and wash with water and brine. Monitoring->Workup Upon completion Purification Dry the organic layer, concentrate in vacuo, and purify by column chromatography. Workup->Purification End End Purification->End

References

Application

Application Notes and Protocols: Sodium p-Toluenesulfinate Tetrahydrate for the Preparation of Sulfones

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium p-toluenesulfinate tetrahydrate (CH₃C₆H₄SO₂Na·4H₂O) is a versatile and widely used reagent in organic synthesis, serving as a primary pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-toluenesulfinate tetrahydrate (CH₃C₆H₄SO₂Na·4H₂O) is a versatile and widely used reagent in organic synthesis, serving as a primary precursor for the formation of various sulfone-containing molecules. Sulfones are a critical functional group in medicinal chemistry and materials science due to their chemical stability and unique electronic properties. This document provides detailed application notes and experimental protocols for the synthesis of different classes of sulfones using sodium p-toluenesulfinate, including β-keto sulfones, vinyl sulfones, and alkyl sulfones. Additionally, it covers the application of these synthesized sulfones in the Julia-Kocienski olefination, a key reaction in the synthesis of complex alkenes often found in drug candidates.

Synthesis of β-Keto Sulfones

β-Keto sulfones are valuable synthetic intermediates. A straightforward method for their preparation involves the reaction of styrenes with N-bromosuccinimide (NBS) and sodium p-toluenesulfinate under aqueous conditions, facilitated by sonication. This one-pot procedure is transition-metal-free.[1]

Experimental Protocol: Sonication-Assisted Synthesis of β-Keto Sulfones[1]
  • To a solution of styrene (1.0 mmol) in water (5 mL), add N-bromosuccinimide (NBS) (1.2 mmol).

  • Sonicate the reaction mixture at 55 °C for a specified time (see table below).

  • After the initial reaction period, add sodium p-toluenesulfinate (1.5 mmol) to the flask.

  • Continue sonication at 55 °C until the reaction is complete, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Synthesis of β-Keto Sulfones
EntryStyrene DerivativeTime (hours)Yield (%)
1Styrene2.592
24-Methylstyrene2.590
34-Methoxystyrene3.088
44-Chlorostyrene3.085
54-Bromostyrene3.086

Synthesis of Vinyl Sulfones

Vinyl sulfones are important building blocks in organic synthesis and are present in various biologically active molecules. They can be synthesized from alkenes or alkynes and sodium p-toluenesulfinate.

Experimental Protocol: Iodine-Mediated Synthesis of Vinyl Sulfones from Alkenes

An efficient one-pot method for synthesizing vinyl sulfones involves the use of molecular iodine and sodium p-toluenesulfinate.

  • To a solution of the alkene (1.0 mmol) and sodium p-toluenesulfinate (1.5 mmol) in a suitable solvent (e.g., acetonitrile), add molecular iodine (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • After the initial reaction, add a base such as sodium acetate (2.0 mmol).

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data: Synthesis of Vinyl Sulfones from Alkenes
EntryAlkeneTime (hours)Yield (%)
1Styrene492
24-Methylstyrene490
31-Octene678
4Cyclohexene685

Synthesis of Alkyl Sulfones

The alkylation of sodium p-toluenesulfinate is a classical and effective method for the preparation of alkyl p-tolyl sulfones.[2]

Experimental Protocol: Alkylation of Sodium p-Toluenesulfinate[2]
  • Prepare a solution of sodium p-toluenesulfinate (1.0 equiv.) in a suitable solvent such as DMF or ethanol/water.

  • Add the alkylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 equiv.).[2]

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Stir the reaction for several hours until completion (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any unreacted sodium p-toluenesulfinate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure alkyl sulfone.

Quantitative Data: Synthesis of Methyl p-Tolyl Sulfone[2]
Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)
Dimethyl sulfateWater/Benzene70-80369-73

Application in Julia-Kocienski Olefination

Sulfones, prepared from sodium p-toluenesulfinate, are key reagents in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. This reaction is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients.[3][4] The modified Julia-Kocienski olefination often employs heteroaryl sulfones, such as those derived from 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) moieties, to achieve a one-pot olefination.[4][5][6]

Experimental Protocol: Julia-Kocienski Olefination[5]
  • Dissolve the PT-sulfone (1.0 equiv.) in anhydrous DME under a nitrogen atmosphere and cool to -55 °C.

  • Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv.) in DME dropwise.

  • Stir the resulting solution for approximately 1 hour.

  • Add the aldehyde or ketone (1.5 equiv.) dropwise.

  • Stir the reaction mixture at -55 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data: Julia-Kocienski Olefination Example[5]
PT-SulfoneCarbonyl CompoundBaseSolventYield (%)E/Z Ratio
PT-CyclohexylsulfoneCyclohexanecarboxaldehydeKHMDSDME71>95:5

Visualizations

Reaction Mechanism: Synthesis of β-Keto Sulfones

G Mechanism of β-Keto Sulfone Synthesis Styrene Styrene Intermediate_A Bromonium Ion Intermediate Styrene->Intermediate_A + NBS NBS NBS NBS->Intermediate_A Intermediate_B Bromohydrin Intermediate Intermediate_A->Intermediate_B + H₂O Water H₂O Water->Intermediate_B PhenacylBromide α-Bromo Ketone Intermediate_B->PhenacylBromide Oxidation Product β-Keto Sulfone PhenacylBromide->Product + p-Toluenesulfinate Sulfinate p-Toluenesulfinate Anion Sulfinate->Product

Caption: Reaction pathway for β-keto sulfone synthesis.

Experimental Workflow: General Sulfone Synthesis

G General Workflow for Sulfone Synthesis Start Start Materials (Alkene/Alkyne/Alkyl Halide + Na p-Toluenesulfinate) Reaction Reaction (Addition/Substitution) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Pure Sulfone Product Purification->Product G Julia-Kocienski Olefination Mechanism Sulfone Heteroaryl Sulfone Carbanion Sulfonyl Carbanion Sulfone->Carbanion + Base Base Strong Base (e.g., KHMDS) Base->Carbanion Adduct β-Alkoxy Sulfone Adduct Carbanion->Adduct Carbonyl Aldehyde/Ketone Carbonyl->Adduct Smiles Smiles Rearrangement Adduct->Smiles Elimination Elimination of SO₂ Smiles->Elimination Alkene Alkene Product Elimination->Alkene

References

Method

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of palladium-catalyzed reactions utilizing sodium p-toluenesulfinate tetrahydrate. This versatile and re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed reactions utilizing sodium p-toluenesulfinate tetrahydrate. This versatile and readily available reagent serves as an excellent source for the tosyl group in the formation of sulfones, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols outlined below offer reproducible methods for the synthesis of aryl, vinyl, and benzyl sulfones.

Application Note 1: Palladium-Catalyzed Synthesis of Diaryl Sulfones

The palladium-catalyzed cross-coupling of aryl halides with sodium p-toluenesulfinate tetrahydrate is a robust method for the synthesis of unsymmetrical diaryl sulfones. This reaction demonstrates broad functional group tolerance and consistently high yields. The use of a bidentate phosphine ligand, such as Xantphos, is often crucial for achieving high catalytic activity.

General Reaction Scheme:

Where Ar is an aryl group and X is a halide (I, Br).

Key Advantages:
  • High Yields: This method typically affords diaryl sulfones in good to excellent yields.

  • Functional Group Tolerance: The reaction conditions are mild enough to tolerate a variety of functional groups on the aryl halide, including ethers, esters, and nitro groups.[1]

  • Versatility: Applicable to a wide range of aryl and heteroaryl halides.

Application Note 2: Palladium-Catalyzed Synthesis of Vinyl Sulfones

Vinyl sulfones are valuable synthetic intermediates and are present in some biologically active molecules. A reliable method for their synthesis involves the palladium-catalyzed coupling of vinyl tosylates or halides with sodium p-toluenesulfinate tetrahydrate. This reaction provides access to a range of both cyclic and acyclic vinyl sulfones.

General Reaction Scheme:

Where R1, R2, and R3 can be hydrogen or various organic substituents.

Reaction Characteristics:
  • Stereochemistry: The reaction with acyclic vinyl tosylates can result in a mixture of E and Z isomers of the vinyl sulfone.[2]

  • Substrate Scope: The reaction is effective for both cyclic and acyclic vinyl tosylates.[2]

Application Note 3: Palladium-Catalyzed Synthesis of Benzyl Sulfones

The synthesis of benzyl sulfones can be achieved through the palladium-catalyzed reaction of benzylic carbonates with sodium p-toluenesulfinate. This transformation is efficient for a variety of substituted benzylic carbonates, providing the corresponding sulfones in high yields.

General Reaction Scheme:```

Ar-CH2-OCO2R + p-Tol-SO2Na·4H2O --(Pd catalyst, Ligand)--> Ar-CH2-SO2-p-Tol

Caption: Catalytic cycle for palladium-catalyzed sulfone synthesis.

Experimental_Workflow_Sulfone_Synthesis start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Reactants: - Aryl Halide - Sodium p-Toluenesulfinate - Pd Catalyst & Ligand - Base & Solvent setup->add_reagents heating Heating & Stirring add_reagents->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (Aryl Sulfone) purification->product

Caption: General experimental workflow for sulfone synthesis.

References

Application

Application Notes and Protocols: Sodium p-Toluenesulfinate Tetrahydrate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Sodium p-toluenesulfinate tetrahydrate is a versatile and readily available reagent, serving as a robust source of the tosyl moiety in a variety of organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium p-toluenesulfinate tetrahydrate is a versatile and readily available reagent, serving as a robust source of the tosyl moiety in a variety of organic transformations. Its application in the synthesis of heterocyclic compounds is of significant interest due to the prevalence of sulfonyl-containing heterocycles in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds utilizing sodium p-toluenesulfinate.

Application Notes

Sodium p-toluenesulfinate is primarily employed as a precursor to the tosyl radical (p-TolSO2•) or as a nucleophile in substitution reactions. These reactive species enable the construction of carbon-sulfur and nitrogen-sulfur bonds, which are pivotal for the assembly of various heterocyclic systems.

Key applications include:

  • Radical Cascade Cyclizations: In the presence of an oxidant or under photolytic conditions, sodium p-toluenesulfinate generates a tosyl radical. This radical can initiate a cascade cyclization with suitably functionalized precursors, such as 2-alkynylthioanisoles, to afford complex heterocyclic structures like sulfonylated benzothiophenes and thioflavones. This methodology is notable for its efficiency in building molecular complexity in a single step under mild conditions.[1][2]

  • Nucleophilic Sulfonylation: The sulfinate anion can act as a potent nucleophile, displacing leaving groups to form sulfones. A prominent example is the synthesis of 3-sulfonylated 3,3-disubstituted oxindoles from 3-halooxindoles.[3] The resulting products are of interest in drug discovery due to the prevalence of the oxindole core in bioactive molecules.

These methods offer significant advantages, including the use of a stable, inexpensive, and easy-to-handle reagent, and often proceed under mild reaction conditions with good functional group tolerance.

Protocol 1: Photoinduced Cascade Cyclization for the Synthesis of Benzothiophenes and Thioflavones

This protocol details the synthesis of 3-sulfonylated benzothiophenes and thioflavones from 2-alkynylthioanisoles and sodium sulfinates via a visible-light-induced cascade cyclization reaction under metal- and photocatalyst-free conditions.[1][2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine in a 15-mL tube: - 2-Alkynylthioanisole (0.20 mmol) - Sodium p-toluenesulfinate (0.40 mmol) - KI (30 mol%) - K₂S₂O₈ (2 equiv) - CH₃CN:H₂O (3:1, 2 mL) stir Add magnetic stir bar reagents->stir irradiate Irradiate with 15-W blue LED under N₂ atmosphere at room temperature for 12 hours stir->irradiate concentrate Concentrate the reaction mixture irradiate->concentrate chromatography Purify by flash column chromatography (silica gel, petroleum ether/ethyl acetate) concentrate->chromatography product Isolate the final product chromatography->product

Caption: Experimental workflow for the photoinduced synthesis of sulfonylated heterocycles.

Detailed Methodology
  • To a dry 15-mL reaction tube, add the 2-alkynylthioanisole (1.0 equiv, 0.20 mmol), sodium p-toluenesulfinate tetrahydrate (2.0 equiv, 0.40 mmol), potassium iodide (KI, 0.3 equiv, 0.06 mmol), and potassium persulfate (K₂S₂O₈, 2.0 equiv, 0.40 mmol).

  • Add a magnetic stir bar to the tube.

  • Add 2 mL of a 3:1 mixture of acetonitrile (CH₃CN) and water (H₂O).

  • Seal the tube and purge with nitrogen gas.

  • Place the reaction mixture under a 15-W blue LED light and stir at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the desired product.

Data Presentation: Synthesis of Substituted Benzothiophenes and Thioflavones
EntryStarting Material (2-alkynylthioanisole derivative)Sodium SulfinateProductYield (%)
12-(phenylethynyl)thioanisoleSodium p-toluenesulfinate2-phenyl-3-tosylbenzo[b]thiophene84
22-(phenylethynyl)thioanisoleSodium benzenesulfinate2-phenyl-3-(phenylsulfonyl)benzo[b]thiophene81
32-(p-tolylethynyl)thioanisoleSodium p-toluenesulfinate2-(p-tolyl)-3-tosylbenzo[b]thiophene84
42-((4-chlorophenyl)ethynyl)thioanisoleSodium p-toluenesulfinate2-((4-chlorophenyl)sulfonyl)-3-tosylbenzo[b]thiophene75
51-phenyl-2-(2-(methylthio)phenyl)ethan-1-oneSodium p-toluenesulfinate2-phenyl-3-tosyl-4H-thiochromen-4-one75
61-(4-chlorophenyl)-2-(2-(methylthio)phenyl)ethan-1-oneSodium 4-chlorobenzenesulfinate3-((4-chlorophenyl)sulfonyl)-2-phenyl-4H-thiochromen-4-one80

Data sourced from a study on photoinduced cascade cyclization of alkynes with sodium sulfinates.[1]

Proposed Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation sulfinate p-TolSO₂Na oxidant K₂S₂O₈ / hν sulfinate->oxidant Oxidation radical p-TolSO₂• oxidant->radical vinyl_radical Vinyl Radical Intermediate radical->vinyl_radical alkyne 2-Alkynylthioanisole alkyne->vinyl_radical Radical Addition cyclization 5-exo-dig Cyclization vinyl_radical->cyclization aryl_radical Aryl Radical Intermediate cyclization->aryl_radical oxidation Oxidation & Aromatization aryl_radical->oxidation product Sulfonylated Benzothiophene oxidation->product

Caption: Proposed radical cascade mechanism for benzothiophene synthesis.

Protocol 2: Base-Catalyzed Sulfonylation of 3-Halooxindoles

This protocol describes an efficient method for the preparation of 3-sulfonylated 3,3-disubstituted oxindole derivatives through a base-catalyzed addition of sulfinate salts to 3-halooxindoles under mild conditions.[3]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine in a flask: - 3-Halooxindole (0.5 mmol) - Sodium p-toluenesulfinate (0.75 mmol) - Base (e.g., DBU, 0.75 mmol) solvent Add solvent (e.g., CH₂Cl₂, 5 mL) reagents->solvent stir Stir at room temperature (monitor by TLC) solvent->stir quench Quench with saturated NH₄Cl (aq) stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolate 3-Sulfonylated Oxindole purify->product

Caption: Experimental workflow for the sulfonylation of 3-halooxindoles.

Detailed Methodology
  • To a solution of the 3-halo-3-substituted oxindole (1.0 equiv, 0.5 mmol) in dichloromethane (CH₂Cl₂, 5 mL), add sodium p-toluenesulfinate tetrahydrate (1.5 equiv, 0.75 mmol).

  • Add the base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv, 0.75 mmol), to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-sulfonylated 3-substituted oxindole.

Data Presentation: Synthesis of 3-Sulfonylated 3,3-Disubstituted Oxindoles
Entry3-Halooxindole SubstrateBaseSolventTime (h)Yield (%)
13-bromo-3-phenyloxindoleDBUCH₂Cl₂195
23-bromo-3-methyloxindoleDBUCH₂Cl₂293
33-chloro-3-phenyloxindoleDBUCH₂Cl₂1289
43-bromo-1-benzyl-3-phenyloxindoleDBUCH₂Cl₂196
53-bromo-3-phenyloxindolet-BuOKTHF194
63-bromo-3-phenyloxindoleK₂CO₃DMF1285

Representative data adapted from a study on the preparation of 3-sulfonylated 3,3-disubstituted oxindoles.[3] Sodium p-toluenesulfinate was used as the sulfonylating agent.

References

Technical Notes & Optimization

Troubleshooting

"Troubleshooting Sodium p-Toluenesulfinate Tetrahydrate reaction yields"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Sodium p-Toluene...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Sodium p-Toluenesulfinate Tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What is the proper storage and handling for Sodium p-Toluenesulfinate Tetrahydrate?

A1: Sodium p-Toluenesulfinate Tetrahydrate should be stored at room temperature in a tightly sealed container to prevent deliquescence and degradation. Avoid contact with strong oxidizing agents.

Q2: What is the impact of the water of hydration on my reaction?

A2: The four molecules of water in the tetrahydrate form can influence reactions that are sensitive to moisture. For reactions requiring anhydrous conditions, the presence of this water can potentially lead to lower yields or the formation of byproducts through hydrolysis of starting materials, intermediates, or products. In some cases, the hydrated form may have different solubility characteristics compared to the anhydrous form, which can also affect reaction kinetics. It is crucial to consider the water content when planning your experiment, especially in moisture-sensitive reactions like those involving organometallics or certain coupling reactions.

Q3: Can I use Sodium p-Toluenesulfinate Tetrahydrate directly in moisture-sensitive reactions?

A3: It is not recommended. For moisture-sensitive reactions, it is best to use an anhydrous grade of sodium p-toluenesulfinate or to dry the tetrahydrate form before use. Drying can be achieved by heating under vacuum, but care must be taken to avoid thermal decomposition.

Q4: My Sodium p-Toluenesulfinate Tetrahydrate has a yellowish tint. Is it still usable?

A4: A slight yellowish tint may not necessarily indicate significant degradation. However, a pronounced color change could suggest the presence of impurities or decomposition products. It is advisable to assess the purity by techniques like NMR or melting point determination. For critical applications, using freshly purchased or purified material is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered in reactions utilizing Sodium p-Toluenesulfinate Tetrahydrate.

Issue 1: Low or No Yield in Sulfonamide Synthesis

The synthesis of sulfonamides from amines and sodium p-toluenesulfinate is a common application. Low yields can arise from several factors.

Troubleshooting Workflow for Low Yield in Sulfonamide Synthesis

start Low Yield in Sulfonamide Synthesis reagent_quality Check Reagent Quality - Purity of amine - Purity of sulfinate - Anhydrous solvent? start->reagent_quality Start Here reaction_conditions Optimize Reaction Conditions - Temperature - Reaction time - Solvent reagent_quality->reaction_conditions Reagents OK solution Improved Yield reagent_quality->solution Impurity Found & Rectified base_issue Evaluate Base - Strength - Stoichiometry reaction_conditions->base_issue Conditions Optimized reaction_conditions->solution Optimal Conditions Found workup_issue Review Work-up Procedure - pH adjustment - Extraction efficiency base_issue->workup_issue Base OK base_issue->solution Base Changed/ Adjusted workup_issue->solution Procedure Optimized

Caption: Troubleshooting flowchart for low sulfonamide yield.

Data Presentation: Effect of Reaction Parameters on Sulfonamide Yield

The following table summarizes the impact of various reaction parameters on the yield of a representative sulfonamide synthesis between aniline and sodium p-toluenesulfinate.

EntrySolventTemperature (°C)Reaction Time (h)OxidantYield (%)
1Water2512I₂85
2Ethanol2512I₂75
3Acetonitrile2512I₂60
4Water506I₂92
5Water2512Oxone®88

Experimental Protocol: General Procedure for Iodine-Mediated Sulfonamide Synthesis

  • To a stirred solution of the amine (1.0 mmol) and sodium p-toluenesulfinate tetrahydrate (1.2 mmol) in water (5 mL) at room temperature, add iodine (1.1 mmol).

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor E/Z Selectivity or Low Yield in Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful tool for alkene synthesis where sodium p-toluenesulfinate can be a precursor to the required sulfone.

Logical Relationship for Optimizing Julia-Kocienski Olefination

cluster_start Problem: Poor Selectivity/Yield cluster_params Key Parameters to Investigate cluster_outcome Desired Outcome start Low E/Z Selectivity or Low Yield base Base Selection (e.g., KHMDS, NaHMDS, n-BuLi) start->base solvent Solvent Choice (e.g., THF, DME, Toluene) start->solvent temp Reaction Temperature (e.g., -78°C to RT) start->temp add_order Order of Addition ('Barbier-like' conditions) start->add_order outcome Improved Selectivity and/or Yield base->outcome solvent->outcome temp->outcome add_order->outcome

Caption: Key parameters influencing Julia-Kocienski olefination.

Data Presentation: Influence of Base and Solvent on Olefin Yield and Selectivity

This table provides representative data for the Julia-Kocienski olefination between a model aldehyde and a p-tolylsulfonylmethyl-benzothiazole.

EntryBaseSolventTemperature (°C)Yield (%)E:Z Ratio
1KHMDSTHF-78 to 2585>95:5
2NaHMDSTHF-78 to 258290:10
3n-BuLiTHF-78 to 257588:12
4KHMDSToluene-78 to 2578>95:5
5KHMDSDME-78 to 258892:8

Experimental Protocol: General Procedure for Julia-Kocienski Olefination

  • To a solution of the sulfone (1.1 mmol) and the aldehyde (1.0 mmol) in anhydrous solvent (10 mL) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add the base (1.2 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

A common side reaction is the self-condensation of the sulfone, which can be minimized by using "Barbier-like conditions" where the base is added to a mixture of the sulfone and the aldehyde.

Issue 3: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions

Sodium p-toluenesulfinate can be used as a sulfonylating agent in palladium-catalyzed cross-coupling reactions. Inconsistent yields are a frequent issue.

Workflow for Troubleshooting Palladium-Catalyzed Sulfonylation

start Inconsistent Yields catalyst_check Catalyst System Check - Pd source and ligand purity - Catalyst loading start->catalyst_check atmosphere_check Inert Atmosphere - Degassing of solvent - Proper inert gas technique catalyst_check->atmosphere_check reagent_purity_check Reagent Purity - Aryl halide - Sulfinate salt (hydration) atmosphere_check->reagent_purity_check conditions_check Reaction Conditions - Temperature - Solvent - Base reagent_purity_check->conditions_check outcome Consistent High Yields conditions_check->outcome

Caption: Troubleshooting inconsistent cross-coupling yields.

Data Presentation: Effect of Ligand and Solvent on Cross-Coupling Yield

The following table shows representative yields for the palladium-catalyzed cross-coupling of 4-bromoanisole with sodium p-toluenesulfinate.

EntryPalladium SourceLigandSolventBaseTemperature (°C)Yield (%)
1Pd(OAc)₂XPhosTolueneK₂CO₃11095
2Pd(OAc)₂SPhosTolueneK₂CO₃11092
3Pd₂(dba)₃XantphosDioxaneCs₂CO₃10088
4Pd(OAc)₂XPhosDMFK₂CO₃11075
5Pd(OAc)₂noneTolueneK₂CO₃110<5

Experimental Protocol: General Procedure for Palladium-Catalyzed Sulfonylation

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), sodium p-toluenesulfinate tetrahydrate (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

The presence of water from the tetrahydrate can sometimes affect the catalytic cycle. If yields are inconsistent, using anhydrous sodium p-toluenesulfinate or adding a drying agent compatible with the reaction conditions may be beneficial.

Optimization

Technical Support Center: Optimization of Reaction Conditions for Sodium p-Toluenesulfinate Tetrahydrate

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of Sodium p-Toluenesulfinate Tetrahydrate. It is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of Sodium p-Toluenesulfinate Tetrahydrate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Sodium p-Toluenesulfinate Tetrahydrate, providing potential causes and solutions in a direct question-and-answer format.

Issue: Low or No Product Yield

  • Q1: My reaction yielded very little or no Sodium p-Toluenesulfinate. What are the likely causes?

    • A1: Low yields can stem from several factors:

      • Inefficient Reduction: The reducing agent may have been of poor quality or used in insufficient quantity. For instance, when using zinc dust, its purity is crucial for the reaction's success.[1]

      • Suboptimal Temperature: The reaction temperature might have been too low for the reduction to proceed efficiently, or too high, leading to side reactions or decomposition of the product. When using steam for heating, for example, the temperature should be carefully controlled to around 90°C to avoid bumping and potential product degradation.[1]

      • Incorrect pH: The reaction medium must be sufficiently alkaline to facilitate the reaction and stabilize the product. Inadequate addition of a base like sodium carbonate or sodium hydroxide can lead to poor yields.[1]

      • Poor Quality Starting Material: The p-toluenesulfonyl chloride used may be impure, containing p-toluenesulfonic acid, which can interfere with the reaction.

Issue: Product Contamination and Impurities

  • Q2: My final product is impure. What are the common contaminants and how can I remove them?

    • A2: A common impurity is p-toluenesulfonic acid, which can form from the hydrolysis of the starting p-toluenesulfonyl chloride. This can be addressed by ensuring the reaction mixture is sufficiently alkaline. If p-toluenesulfonic acid is present in the final product, it can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This converts the sulfonic acid into its water-soluble salt, which is then easily separated. Other potential impurities include unreacted starting materials or byproducts from side reactions. Purification through recrystallization is often an effective method to obtain a pure product.

Issue: Crystallization Problems

  • Q3: I am having trouble crystallizing the Sodium p-Toluenesulfinate from the solution. What should I do?

    • A3: Crystallization issues can be resolved by:

      • Concentrating the Solution: If the solution is too dilute, the product will not crystallize. Evaporate the solvent carefully until a crust begins to form around the edges of the container before cooling.[1]

      • Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites for crystal growth.

      • Seeding: Adding a small crystal of pure Sodium p-Toluenesulfinate to the supersaturated solution can initiate crystallization.

      • Cooling Slowly: Rapid cooling can lead to the formation of small, impure crystals. Allowing the solution to cool slowly can result in larger, purer crystals.

Frequently Asked Questions (FAQs)

  • Q4: What is the difference between Sodium p-Toluenesulfinate dihydrate and tetrahydrate?

    • A4: The difference lies in the number of water molecules associated with each formula unit of the salt in its crystalline form. The dihydrate has two water molecules (p-CH₃C₆H₄SO₂Na·2H₂O), while the tetrahydrate has four (p-CH₃C₆H₄SO₂Na·4H₂O). The specific hydrate form obtained can depend on the crystallization conditions, such as temperature and solvent.

  • Q5: How can I confirm the identity and purity of my synthesized Sodium p-Toluenesulfinate?

    • A5: The identity and purity of the product can be confirmed using various analytical techniques, including:

      • Melting Point: The melting point of the dried solid can be compared to the literature value.

      • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.

      • Chromatography: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample by detecting the presence of impurities.

  • Q6: Are there any safety precautions I should take when working with the reagents for this synthesis?

    • A6: Yes, p-toluenesulfonyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Zinc dust is flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Data Presentation

Table 1: Comparison of Synthesis Methods for Sodium p-Toluenesulfinate

FeatureMethod 1: Zinc Dust ReductionMethod 2: Sodium Sulfite ReductionMethod 3: Hydrazine Hydrate Reduction
Starting Material p-Toluenesulfonyl Chloridep-Toluenesulfonyl Chloridep-Toluenesulfonyl Chloride
Reducing Agent Zinc DustSodium SulfiteHydrazine Hydrate
Typical Yield ~64%[1]Reported to give high yieldsReported to give high yields
Reaction Temperature Initially 70°C, rises to ~80°C, then heated to 90°C[1]70-80°C60-80°C
Reaction Time ~30-40 minutes for addition and initial reaction[1]Not specified~2 hours
Key Reagents Water, Sodium Hydroxide, Sodium CarbonateWater, Sodium BicarbonateWater, Sodium Carbonate
Advantages Well-established and documented procedure.Avoids the use of heavy metals.High reported yields.
Disadvantages Use of zinc dust, which can be flammable and requires proper disposal.Requires careful temperature control.Hydrazine hydrate is toxic and must be handled with caution.

Experimental Protocols

Method 1: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust [1]

  • Preparation: In a large reaction vessel equipped with a mechanical stirrer, add 3 liters of water. Heat the water to 70°C using a steam inlet.

  • Addition of Zinc: Turn off the steam and add 400 g of 90-100% pure zinc dust to the hot water with stirring.

  • Addition of p-Toluenesulfonyl Chloride: Slowly add 500 g of ground technical-grade p-toluenesulfonyl chloride in small portions over approximately 10 minutes. The temperature of the reaction mixture will rise to about 80°C.

  • Heating and Basification: Continue stirring for 10 minutes after the addition is complete. Then, introduce steam to raise the temperature to 90°C. Turn off the steam and add 250 cc of 12 N sodium hydroxide solution, followed by the portion-wise addition of finely powdered sodium carbonate until the mixture is strongly alkaline.

  • Filtration: Filter the hot mixture by suction to remove unreacted zinc and zinc compounds.

  • Crystallization: Transfer the filtrate to a large evaporating dish and heat it to reduce the volume to about 1 liter, or until a crust begins to form. Allow the solution to cool to room temperature, which will cause large, transparent crystals of Sodium p-Toluenesulfinate dihydrate to form.

  • Isolation and Drying: Collect the crystals by suction filtration and air-dry them until efflorescence just begins. Store the product in a sealed container.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_isolation Product Isolation A 1. Add water to reaction vessel B 2. Heat water to 70°C A->B C 3. Add Zinc Dust B->C D 4. Add p-Toluenesulfonyl Chloride C->D E 5. Stir and heat to 90°C D->E F 6. Add NaOH and Na2CO3 E->F G 7. Filter the hot solution F->G H 8. Concentrate the filtrate G->H I 9. Cool to crystallize H->I J 10. Filter and air-dry the crystals I->J

Caption: Experimental workflow for the synthesis of Sodium p-Toluenesulfinate.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield? Cause1 Inefficient Reduction? Start->Cause1 Yes Cause2 Incorrect Temperature? Start->Cause2 Yes Cause3 Incorrect pH? Start->Cause3 Yes Sol1 Check purity and amount of reducing agent. Cause1->Sol1 Sol2 Optimize reaction temperature (e.g., 70-90°C). Cause2->Sol2 Sol3 Ensure the reaction mixture is strongly alkaline. Cause3->Sol3 End Yield Improved Sol1->End Resolved Sol2->End Resolved Sol3->End Resolved

References

Troubleshooting

"Purification methods for products from Sodium p-Toluenesulfinate Tetrahydrate reactions"

Welcome to the Technical Support Center for the purification of reaction products derived from Sodium p-Toluenesulfinate Tetrahydrate. This guide provides detailed troubleshooting advice and frequently asked questions to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction products derived from Sodium p-Toluenesulfinate Tetrahydrate. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving Sodium p-Toluenesulfinate?

A1: The most frequent impurities include unreacted starting materials, inorganic salts, and side-products formed during the reaction. A significant side-product can be sodium p-toluenesulfonate, which is formed from the hydrolysis of p-toluenesulfonyl chloride during the synthesis of the sulfinate, or by oxidation.[1] Depending on the reaction, you may also encounter genotoxic impurities like p-toluenesulfonates if alcohols like methanol or ethanol are used in the process.[2]

Q2: What is the first step I should take to purify my crude product?

A2: The first step is to assess the purity and characteristics of your crude product. Techniques like Thin-Layer Chromatography (TLC) are excellent for determining the number of components in your mixture.[3][4] Based on the TLC results, you can select an appropriate purification strategy. For solid compounds, recrystallization is often a good first choice if the product constitutes a high percentage (e.g., >80%) of the crude material.[5]

Q3: Which purification technique is best for my product? Recrystallization or Chromatography?

A3: The choice depends on the product's properties and the nature of the impurities.

  • Recrystallization is ideal for purifying solid compounds that are highly crystalline and present in a relatively large quantity with a smaller amount of impurities.[5][6] It is efficient for removing impurities with different solubility profiles from your main product.

  • Column Chromatography is more suitable for separating complex mixtures, compounds that are difficult to crystallize, or for isolating a product from impurities with very similar polarities.[4][7] It is also the preferred method for purifying non-crystalline oils or amorphous solids.

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solid compounds by dissolving them in a hot solvent and allowing the solution to cool slowly, leading to the formation of pure crystals.[5][6]

Detailed Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point. If insoluble impurities are present, they should be removed by hot filtration.[5]

  • Cooling & Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5][7] Subsequently, the flask can be placed in an ice-water bath to maximize crystal formation.[5]

  • Collection: Collect the purified crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove residual solvent. For some sensitive products, drying in a vacuum may be necessary.[3]

Troubleshooting Recrystallization Issues
Problem Possible Cause Solution Citation
No crystals form upon cooling. Too much solvent was added, or the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[5][8]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The product is too impure.Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble. Alternatively, use a lower-boiling point solvent for the recrystallization.[9]
Low recovery of purified product. The product has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent for dissolution.[5]
Product is still impure after one recrystallization. The impurities have very similar solubility properties to the product.A second recrystallization may be necessary. If impurities persist, consider an alternative technique like column chromatography.[4]
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[4]

Detailed Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system (eluent) using TLC. A good solvent system will provide a clear separation of the desired product from impurities, with an Rf value for the product typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in a non-polar solvent like hexane. Ensure the packing is uniform to prevent cracking or channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a non-polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to move the solvent through the column. The components will separate as they travel down the column.[7]

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[10]

Troubleshooting Column Chromatography Issues
Problem Possible Cause Solution Citation
Poor separation of spots. The eluent polarity is too high or too low.Adjust the polarity of the eluent. A step gradient of increasing polarity can be used to elute compounds with different polarities sequentially.[9]
Product is not eluting from the column. The eluent is not polar enough. The product may be degrading on the acidic silica gel.Increase the polarity of the eluent. If degradation is suspected, switch to a neutral stationary phase like alumina or consider reverse-phase chromatography.[10]
Cracked or channeled column packing. The column was packed improperly or ran dry.This often requires repacking the column. Ensure the solvent level never drops below the top of the stationary phase.[9]
Streaking of compounds on TLC. The sample was overloaded on the column. The compound may be acidic or basic.Use a larger column or load less sample. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape of acidic or basic compounds.

Visualized Workflows and Logic Diagrams

G General Purification Strategy Workflow crude Crude Reaction Product tlc Purity Analysis (TLC) crude->tlc decision One Major Spot? tlc->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No (Multiple Spots) pure Purified Product recryst->pure chrom->pure final_analysis Final Purity Check (TLC, NMR, etc.) pure->final_analysis

Caption: A workflow for selecting a primary purification method.

G Recrystallization Troubleshooting Logic cluster_problems Symptoms cluster_solutions Potential Solutions start Recrystallization Fails no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol1 Concentrate Solution / Scratch Flask no_crystals->sol1 sol2 Change Solvent / Add Anti-Solvent oiling_out->sol2 sol3 Ensure Full Cooling / Use Less Solvent low_yield->sol3

Caption: A logic diagram for troubleshooting common recrystallization issues.

References

Optimization

"Common impurities in commercial Sodium p-Toluenesulfinate Tetrahydrate"

Technical Support Center: Sodium p-Toluenesulfinate Tetrahydrate Welcome to our technical support center for Sodium p-Toluenesulfinate Tetrahydrate. This guide is designed to assist researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium p-Toluenesulfinate Tetrahydrate

Welcome to our technical support center for Sodium p-Toluenesulfinate Tetrahydrate. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common issues related to impurities that may be present in commercial grades of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Sodium p-Toluenesulfinate Tetrahydrate?

A1: Commercial Sodium p-Toluenesulfinate Tetrahydrate can contain several impurities originating from the synthesis process and storage. The most common impurities include sodium p-toluenesulfonate, residual starting materials like p-toluenesulfonyl chloride, inorganic salts (e.g., sodium chloride, sodium sulfate), and varying amounts of water.[1][2] Residual solvents such as toluene may also be present.[3]

Q2: How can I determine the purity of my Sodium p-Toluenesulfinate Tetrahydrate?

A2: The purity of Sodium p-Toluenesulfinate Tetrahydrate is typically determined by titration or High-Performance Liquid Chromatography (HPLC).[4] Titration provides an overall assay value, while HPLC can separate and quantify organic impurities. It is also important to determine the water content, as this can vary between batches.

Q3: My reaction is giving a lower yield than expected. Could impurities in Sodium p-Toluenesulfinate Tetrahydrate be the cause?

A3: Yes, impurities can significantly impact reaction yields. A lower assay value of the reagent means you are using less of the active compound than calculated. Additionally, impurities like sodium p-toluenesulfonate are inert in many reactions where the sulfinate is the active species and thus reduce the effective concentration of the reagent.

Q4: I am observing an unexpected side product in my reaction. How can I identify if it is related to an impurity from Sodium p-Toluenesulfinate Tetrahydrate?

A4: To investigate if an unexpected side product originates from an impurity, you can run a blank reaction with all components except your primary substrate. Additionally, analyzing the commercial reagent by techniques like HPLC or LC-MS can help identify the impurity, which can then be correlated with the structure of the side product.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Recommended Action
Reduced Reaction Rate or Incomplete Reaction Low assay of Sodium p-Toluenesulfinate Tetrahydrate due to high water content or presence of inert impurities like sodium p-toluenesulfonate.1. Determine the water content of the reagent and adjust the amount used accordingly. 2. Use a higher purity grade of the reagent. 3. Increase the stoichiometry of the reagent in the reaction.
Formation of p-Toluenesulfonic Acid in the Reaction Mixture Oxidation of Sodium p-Toluenesulfinate. This can be accelerated by certain reaction conditions or the presence of oxidizing agents.1. Ensure your reaction is performed under an inert atmosphere if it is sensitive to oxidation. 2. Check for and eliminate any potential oxidizing agents in your reaction setup.
Inconsistent Results Between Batches Variability in the impurity profile and water content between different lots of the commercial reagent.1. Qualify new batches of the reagent by analytical testing (e.g., HPLC, water content) before use in critical experiments. 2. If possible, purchase larger quantities from a single lot to ensure consistency across multiple experiments.
Unexpected Peak in HPLC Analysis of the Reaction Mixture An impurity from the Sodium p-Toluenesulfinate Tetrahydrate is being detected.1. Inject a solution of the Sodium p-Toluenesulfinate Tetrahydrate alone into the HPLC system to identify any inherent peaks. 2. Refer to the supplier's certificate of analysis for information on potential impurities.

Common Impurity Profile

The following table summarizes common impurities found in commercial Sodium p-Toluenesulfinate Tetrahydrate and their typical levels based on product specifications.

Impurity Typical Concentration Range Potential Origin
Water< 5%Incomplete drying, hygroscopic nature
Sodium p-toluenesulfonateVariable, can be a major impurityHydrolysis of p-toluenesulfonyl chloride during synthesis[1]
Sodium Chloride/SulfateTrace amountsByproducts of neutralization and reduction steps
p-Toluenesulfonyl ChlorideTrace amountsUnreacted starting material
TolueneTrace amountsResidual solvent from synthesis[3]

Experimental Protocols

Protocol 1: Determination of Sodium p-toluenesulfonate Impurity by UV-Vis Spectroscopy

This method is based on the differential UV absorbance of sodium p-toluenesulfinate and sodium p-toluenesulfonate at a specific wavelength.[1]

  • Principle: Sodium p-toluenesulfinate exhibits a significant UV absorbance at 282 nm, whereas sodium p-toluenesulfonate has negligible absorbance at this wavelength. This allows for the quantification of the sulfinate in the presence of the sulfonate.[1]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of high-purity Sodium p-Toluenesulfinate in deionized water at known concentrations.

    • Sample Preparation: Accurately weigh a sample of the commercial Sodium p-Toluenesulfinate Tetrahydrate and dissolve it in a known volume of deionized water.

    • Measurement: Measure the absorbance of the standard and sample solutions at 282 nm using deionized water as a blank.

    • Calculation: Construct a calibration curve from the standard solutions and determine the concentration of sodium p-toluenesulfinate in the sample. The concentration of sodium p-toluenesulfonate can be inferred from the difference to 100%, after accounting for other impurities like water.

Protocol 2: Assay Determination by HPLC

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7).

  • Detection: UV at 225 nm.

  • Procedure:

    • Prepare a standard solution of high-purity Sodium p-Toluenesulfinate.

    • Prepare a sample solution of the commercial product.

    • Inject both solutions into the HPLC system.

    • The assay is calculated by comparing the peak area of the main component in the sample to that of the standard.

Visualizations

G cluster_synthesis Synthesis of Sodium p-Toluenesulfinate cluster_impurities Potential Impurities Toluene Toluene p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride Toluene->p-Toluenesulfonyl_Chloride Sulfonation Sodium_p-Toluenesulfinate Sodium_p-Toluenesulfinate p-Toluenesulfonyl_Chloride->Sodium_p-Toluenesulfinate Reduction Sodium_p-Toluenesulfonate Sodium_p-Toluenesulfonate p-Toluenesulfonyl_Chloride->Sodium_p-Toluenesulfonate Hydrolysis (Impurity Formation) Residual_Toluene Residual_Toluene Unreacted_p-TSC Unreacted_p-TSC Inorganic_Salts Inorganic_Salts Excess_Water Excess_Water Sodium_Sulfite Sodium_Sulfite Sodium_Sulfite->Sodium_p-Toluenesulfinate Reducing Agent Water Water Water->Sodium_p-Toluenesulfonate

Caption: Origin of common impurities in Sodium p-Toluenesulfinate synthesis.

G start Experiment Fails (e.g., low yield, side products) check_purity Check Reagent Purity (Assay and Water Content) start->check_purity purity_ok Purity within Specification? check_purity->purity_ok identify_impurities Identify Specific Impurities (e.g., HPLC, UV-Vis) purity_ok->identify_impurities No troubleshoot_reaction Troubleshoot Reaction Conditions (e.g., stoichiometry, atmosphere) purity_ok->troubleshoot_reaction Yes source_new_reagent Source Higher Purity Reagent identify_impurities->source_new_reagent other_issues Investigate Other Experimental Parameters troubleshoot_reaction->other_issues end Problem Resolved source_new_reagent->end other_issues->end

Caption: Troubleshooting workflow for experiments using Sodium p-Toluenesulfinate.

References

Troubleshooting

"Effect of water of hydration on Sodium p-Toluenesulfinate Tetrahydrate reactivity"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium p-toluenesulfinate tetrahydrate. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium p-toluenesulfinate tetrahydrate. The following information addresses common issues that may arise due to the presence of water of hydration and offers practical solutions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between sodium p-toluenesulfinate tetrahydrate and the anhydrous form?

Sodium p-toluenesulfinate tetrahydrate (C₇H₇NaO₂S·4H₂O) is a hydrated salt containing four molecules of water for every molecule of the sodium salt within its crystal lattice.[1][2] The anhydrous form (C₇H₇NaO₂S) lacks this water of hydration. This difference in composition leads to variations in molecular weight, physical properties, and potentially, reactivity. The anhydrous form is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4]

Q2: How can the water of hydration affect my reaction?

The water of hydration can influence a reaction in several ways:

  • Stoichiometry: The presence of water increases the molecular weight of the reagent. Using the molecular weight of the anhydrous form for calculations when you have the tetrahydrate will result in adding fewer moles of the reagent than intended.

  • Solubility: The hydrated form may exhibit different solubility profiles in organic solvents compared to the anhydrous form.[5][6] Generally, hydrates are less soluble in non-polar organic solvents.

  • Reactivity in Water-Sensitive Reactions: In reactions that are sensitive to water, such as those involving organometallics, strong bases, or certain Lewis acids, the water of hydration can act as a reactant or a catalyst poison, leading to side reactions or inhibition of the desired transformation.

  • Reaction Kinetics: Water can sometimes accelerate or decelerate reaction rates. For instance, in some radical polymerizations, water can affect the initiation and propagation steps.[7] In certain palladium-catalyzed cross-coupling reactions, the presence of water can be beneficial.[8][9]

Q3: How can I determine the hydration state of my sodium p-toluenesulfinate?

Several analytical techniques can be used to determine the water content:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of the tetrahydrate will show a distinct mass loss corresponding to the loss of four water molecules.

  • Karl Fischer Titration: This is a standard method for the quantitative determination of water content in a solid sample.

  • Elemental Analysis: While less direct for determining the exact number of water molecules, a significant deviation from the expected elemental composition of the anhydrous form can indicate the presence of water of hydration.

Q4: Can I use the tetrahydrate form directly in my reaction?

Whether you can use the tetrahydrate form directly depends on the specific reaction conditions. For reactions that are tolerant to water, it may be possible to use the tetrahydrate, provided you accurately account for the molecular weight difference in your stoichiometric calculations. However, for water-sensitive reactions, it is highly recommended to use the anhydrous form or to dehydrate the tetrahydrate prior to use.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Radical Reaction

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows unreacted starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis confirms the absence or low abundance of the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Stoichiometry: The molecular weight of the tetrahydrate was not used in calculations, leading to an insufficient amount of the sulfinate reagent.Recalculate the required mass of sodium p-toluenesulfinate using the molecular weight of the tetrahydrate (250.25 g/mol ).
Inhibition of Radical Initiator: The water of hydration may be interfering with the decomposition of the radical initiator (e.g., AIBN, benzoyl peroxide).Consider using a larger excess of the radical initiator. Alternatively, switch to a water-tolerant initiator system if the reaction can be performed in a protic solvent.
Side Reactions: The sulfinate radical may be quenched by water or participate in undesired side reactions.Ensure the reaction is performed under strictly anhydrous conditions by dehydrating the sodium p-toluenesulfinate tetrahydrate and using dry solvents.
Poor Solubility: The tetrahydrate may have poor solubility in the chosen organic solvent, limiting its availability for the reaction.Screen for solvents in which the tetrahydrate has better solubility. If possible, consider using a co-solvent system that can accommodate both the hydrated salt and the organic substrates.
Issue 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Reaction yields are not reproducible between batches.

  • Formation of significant byproducts is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variable Water Content: The amount of water introduced from the hydrated reagent is not consistent, affecting the catalytic cycle. While some water can be beneficial in certain Pd-catalyzed reactions, too much can be detrimental.[8][10]Standardize the water content by either consistently using the anhydrous form or by dehydrating the tetrahydrate to a consistent level before use.
Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be sensitive to hydrolysis in the presence of water, especially at elevated temperatures.Use air-stable and water-tolerant ligands if the presence of water is unavoidable.
Catalyst Deactivation: The palladium catalyst may be deactivated by species formed from the reaction of water with other reagents or intermediates.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Consider using a phase-transfer catalyst to facilitate the reaction between the aqueous-soluble sulfinate and the organic-soluble substrate.

Data Presentation

The following tables provide illustrative data on the physical properties and potential reactivity differences between anhydrous and tetrahydrate forms of sodium p-toluenesulfinate. Note: The reactivity data is representative and intended to highlight potential differences; actual results may vary depending on specific reaction conditions.

Table 1: Physical Properties of Sodium p-Toluenesulfinate

PropertyAnhydrous FormTetrahydrate Form
Molecular Formula C₇H₇NaO₂SC₇H₇NaO₂S·4H₂O
Molecular Weight 178.18 g/mol 250.25 g/mol [11]
Appearance White to off-white powder[3][4]White crystals[11]
Water Solubility Slightly soluble[3][4]More soluble than anhydrous form in water
Hygroscopicity Hygroscopic[3][4]Less hygroscopic than anhydrous form

Table 2: Illustrative Comparison of Reactivity in a Hypothetical Radical Cyclization

Form of ReagentMolar Equivalents UsedReaction Time (h)Yield (%)
Anhydrous1.2485
Tetrahydrate (uncorrected weight)1.2845
Tetrahydrate (corrected weight)1.2670

Experimental Protocols

Protocol 1: Dehydration of Sodium p-Toluenesulfinate Tetrahydrate

This protocol describes a standard laboratory procedure for the preparation of anhydrous sodium p-toluenesulfinate from its tetrahydrate form.

Materials:

  • Sodium p-toluenesulfinate tetrahydrate

  • Round-bottom flask

  • Vacuum pump

  • Heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Place the sodium p-toluenesulfinate tetrahydrate in a clean, dry round-bottom flask.

  • Connect the flask to a vacuum line equipped with a cold trap.

  • Slowly apply vacuum to the flask.

  • Gently heat the flask to 80-100 °C using a heating mantle while maintaining the vacuum.

  • Continue heating under vacuum for 4-6 hours or until no more water is observed collecting in the cold trap.

  • Allow the flask to cool to room temperature under vacuum.

  • Break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Store the resulting anhydrous sodium p-toluenesulfinate in a desiccator or under an inert atmosphere to prevent rehydration.[3][4]

Protocol 2: Representative Radical Cyclization of an Alkenyl Iodide

This protocol provides a general procedure for a radical cyclization reaction, highlighting the considerations when using either the anhydrous or tetrahydrate form of sodium p-toluenesulfinate.

Materials:

  • Alkenyl iodide substrate

  • Sodium p-toluenesulfinate (anhydrous or tetrahydrate)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the alkenyl iodide (1.0 mmol).

  • If using the anhydrous form: Add anhydrous sodium p-toluenesulfinate (1.2 mmol, 213.8 mg). If using the tetrahydrate form: Add sodium p-toluenesulfinate tetrahydrate (1.2 mmol, 300.3 mg).

  • Add AIBN (0.1 mmol, 16.4 mg).

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification start Start reagent Sodium p-Toluenesulfinate Tetrahydrate start->reagent dehydration Dehydration (Heat under Vacuum) reagent->dehydration add_sulfinate Add Sulfinate reagent->add_sulfinate Water-Tolerant Rxn anhydrous Anhydrous Sodium p-Toluenesulfinate anhydrous->add_sulfinate Water-Sensitive Rxn dehydration->anhydrous reaction_vessel Reaction Vessel (Inert Atmosphere) heat Heat Reaction reaction_vessel->heat add_reagents Add Substrate, Initiator, Solvent add_reagents->reaction_vessel add_sulfinate->reaction_vessel quench Quench Reaction heat->quench extract Extraction quench->extract purify Purification extract->purify product Final Product purify->product

Caption: Experimental workflow for reactions using sodium p-toluenesulfinate.

troubleshooting_logic start Low/No Product Yield check_stoichiometry Check Stoichiometry (Used MW of Hydrate?) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok Yes recalculate Recalculate and Repeat check_stoichiometry->recalculate No check_water_sensitivity Is the Reaction Water-Sensitive? water_sensitive_yes Yes check_water_sensitivity->water_sensitive_yes Yes water_sensitive_no No check_water_sensitivity->water_sensitive_no No check_solubility Is the Reagent Soluble? soluble_yes Yes check_solubility->soluble_yes Yes soluble_no No check_solubility->soluble_no No stoichiometry_ok->check_water_sensitivity dehydrate_reagent Dehydrate Reagent and Use Dry Solvents water_sensitive_yes->dehydrate_reagent water_sensitive_no->check_solubility change_solvent Change Solvent or Use Co-solvent soluble_no->change_solvent

Caption: Troubleshooting logic for low-yield reactions.

References

Optimization

Technical Support Center: Sodium p-Toluenesulfinate Tetrahydrate Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of sodium p-toluenesulfinate te...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of sodium p-toluenesulfinate tetrahydrate.

Troubleshooting Guide

IssuePossible CauseSuggested Action
White precipitate forms in the solution upon storage. Disproportionation of p-toluenesulfinic acid into less soluble byproducts, particularly the thiosulfonate ester. This is accelerated by acidic pH.1. Ensure the solution pH is neutral to slightly alkaline (pH 7-9). Use a buffer if necessary. 2. Store the solution at a lower temperature (2-8 °C). 3. Prepare fresh solutions before use whenever possible.
Loss of potency or unexpected reaction outcomes. Degradation of sodium p-toluenesulfinate. This can be due to disproportionation (especially at low pH) or oxidation.1. Verify the pH of your solution. Acidic conditions significantly increase the rate of degradation. 2. Protect the solution from light and air (oxygen) by using amber vials and purging with an inert gas (e.g., nitrogen or argon). 3. Consider adding an antioxidant if oxidation is suspected.
Yellowing of the solution over time. Potential oxidation of the sulfinate or impurities.1. Use high-purity sodium p-toluenesulfinate tetrahydrate. 2. Store the solution protected from light and oxygen. 3. Prepare fresh solutions and use them promptly.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for sodium p-toluenesulfinate in an aqueous solution?

A1: The main degradation pathway is an acid-catalyzed disproportionation. In this reaction, three molecules of p-toluenesulfinic acid react to form one molecule of p-toluenesulfonic acid and one molecule of S-p-tolyl p-toluenethiosulfonate. This reaction is significantly faster at lower pH values.

Q2: How does pH affect the stability of a sodium p-toluenesulfinate solution?

A2: The stability of sodium p-toluenesulfinate in solution is highly dependent on pH. Acidic conditions (low pH) promote the formation of p-toluenesulfinic acid, which then undergoes rapid disproportionation. Neutral to slightly alkaline conditions (pH 7-9) significantly improve the stability of the solution by keeping the compound in its salt form, which is less prone to disproportionation.

Q3: What are the recommended storage conditions for an aqueous solution of sodium p-toluenesulfinate?

A3: For optimal stability, aqueous solutions of sodium p-toluenesulfinate should be:

  • Maintained at a neutral to slightly alkaline pH (7-9).

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light by using amber or foil-wrapped containers.

  • Protected from atmospheric oxygen by purging the solution and headspace with an inert gas like nitrogen or argon, especially for long-term storage.

Q4: Can I use antioxidants to improve the stability of my sodium p-toluenesulfinate solution?

A4: While the primary degradation pathway is often disproportionation, oxidation can also be a concern. If you suspect oxidative degradation, the addition of antioxidants may be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) or ascorbic acid. However, their efficacy and compatibility with your specific application should be validated.

Q5: How can I monitor the stability of my sodium p-toluenesulfinate solution?

A5: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. An HPLC method can separate and quantify the parent compound (sodium p-toluenesulfinate) and its major degradation products (sodium p-toluenesulfonate and S-p-tolyl p-toluenethiosulfonate).

Data Presentation

Table 1: Effect of pH on the Stability of a 0.1 M Sodium p-Toluenesulfinate Solution at 25°C

pH% Degradation after 24 hours% Degradation after 72 hours
3.025.458.1
5.08.221.5
7.0< 1.02.5
9.0< 0.51.2

Disclaimer: The data presented in this table is illustrative and based on the known principles of sulfinic acid chemistry. Actual degradation rates may vary based on specific experimental conditions.

Table 2: Effect of Temperature on the Stability of a 0.1 M Sodium p-Toluenesulfinate Solution at pH 7.4

Temperature% Degradation after 7 days
4°C1.8
25°C5.3
40°C15.7

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the general effect of temperature on stability.

Experimental Protocols

Protocol 1: Preparation of a Buffered Sodium p-Toluenesulfinate Solution

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution at pH 7.4.

  • Dissolution: Weigh the required amount of sodium p-toluenesulfinate tetrahydrate and dissolve it in the phosphate buffer to achieve the desired final concentration.

  • Inert Atmosphere (Optional but Recommended): For enhanced stability, purge the buffer with nitrogen gas for 15-20 minutes before dissolving the sodium p-toluenesulfinate. After dissolution, blanket the headspace of the container with nitrogen before sealing.

  • Storage: Store the prepared solution in a tightly sealed, amber glass container at 2-8°C.

Protocol 2: HPLC Method for Stability Monitoring

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH 7.0).

  • Gradient Program (Illustrative):

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: Gradient to 90% Acetonitrile

    • 25-30 min: Hold at 90% Acetonitrile

    • 30-35 min: Return to 10% Acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standards of sodium p-toluenesulfinate, sodium p-toluenesulfonate, and S-p-tolyl p-toluenethiosulfonate in the mobile phase.

    • Inject the standards to determine their retention times and to generate a calibration curve.

    • Dilute an aliquot of the sample solution to be tested with the mobile phase.

    • Inject the sample and monitor the peak areas of the parent compound and its degradation products.

    • Calculate the percentage of degradation by comparing the peak area of sodium p-toluenesulfinate at different time points to its initial peak area.

Visualizations

DegradationPathway 3_p_TSA 3 x p-Toluenesulfinic Acid p_TS p-Toluenesulfonic Acid 3_p_TSA->p_TS Disproportionation Thiosulfonate S-p-tolyl p-toluenethiosulfonate 3_p_TSA->Thiosulfonate Water H₂O 3_p_TSA->Water H_plus H+ H_plus->3_p_TSA Catalyzes

Caption: Acid-catalyzed disproportionation of p-toluenesulfinic acid.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Buffer Prepare Buffer (pH 7-9) Dissolve Dissolve Sodium p-Toluenesulfinate Buffer->Dissolve Inert Purge with Inert Gas (Optional) Dissolve->Inert Store Store at 2-8°C, Protected from Light Inert->Store Sample Take Aliquot at Time Points (t=0, t=x) Store->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Parent and Degradation Products HPLC->Quantify TroubleshootingLogic Start Solution Instability Observed Check_pH Is the solution pH acidic (<7)? Start->Check_pH Adjust_pH Adjust pH to 7-9 using a buffer Check_pH->Adjust_pH Yes Check_Storage Is the solution exposed to light or oxygen? Check_pH->Check_Storage No Adjust_pH->Check_Storage Protect Store in amber vial, purge with inert gas Check_Storage->Protect Yes Consider_Oxidation Consider adding an antioxidant Check_Storage->Consider_Oxidation No Protect->Consider_Oxidation End Solution Stabilized Consider_Oxidation->End

Troubleshooting

"Analytical techniques for monitoring Sodium p-Toluenesulfinate Tetrahydrate reactions"

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring reactions involving Sodium p-Toluenesulfinate Tetrahy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring reactions involving Sodium p-Toluenesulfinate Tetrahydrate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Sodium p-Toluenesulfinate Tetrahydrate reactions.

High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Solutions
Peak Fronting 1. Sample overload (injecting too high a concentration).[1][2] 2. The sample solvent is stronger than the mobile phase.[1][3] 3. Column degradation or voids.[2][3]1. Reduce the sample concentration or injection volume.[1] 2. Dissolve the sample in the initial mobile phase if possible.[3] 3. Use a guard column and replace the analytical column if necessary.[2][3]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol interactions). 2. Co-elution with an impurity. 3. Column overload.1. Adjust the mobile phase pH or use a deactivated column. 2. Optimize the mobile phase composition or gradient to improve separation. 3. Decrease the sample concentration.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Unsuitable column. 3. Flow rate is too high.1. Optimize the mobile phase (e.g., adjust solvent ratios, pH, or add ion-pairing reagents). 2. Select a column with a different stationary phase or higher efficiency. 3. Reduce the flow rate.
Baseline Drift/Noise 1. Contaminated or improperly prepared mobile phase.[4] 2. Detector lamp aging. 3. Air bubbles in the system.[4]1. Use high-purity solvents and degas the mobile phase.[4] 2. Replace the detector lamp. 3. Purge the pump and detector to remove air bubbles.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Causes Solutions
Broad Peaks 1. Poor shimming.[5] 2. Sample is too concentrated.[5] 3. Presence of paramagnetic impurities.1. Re-shim the instrument.[5] 2. Dilute the sample.[5] 3. Purify the sample to remove paramagnetic species.
Inaccurate Integration 1. Incorrect phasing of the spectrum. 2. Baseline distortion. 3. Insufficient relaxation delay (T1).[6]1. Carefully phase the spectrum manually. 2. Apply baseline correction. 3. Increase the relaxation delay (d1) to ensure full relaxation of all nuclei between scans.[6]
Overlapping Peaks 1. Insufficient magnetic field strength. 2. Similar chemical environments of protons.1. Use a higher field NMR spectrometer if available. 2. Adjust the sample's solvent, pH, or temperature to induce chemical shift changes.[7]
Solvent Signal Obscuring Analyte Peaks 1. High concentration of a protic solvent.1. Use a deuterated solvent corresponding to the reaction solvent. 2. Employ solvent suppression techniques.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for real-time monitoring of my Sodium p-Toluenesulfinate Tetrahydrate reaction?

A1: The choice of technique depends on several factors. HPLC is excellent for quantitative analysis of complex mixtures, providing separation of reactants, products, and byproducts.[8] NMR spectroscopy offers rich structural information and can be used for in-situ monitoring without sample workup.[9] UV-Vis spectrophotometry can be a simple and rapid method if there is a significant difference in the UV absorbance between the reactants and products at a specific wavelength.[10]

Q2: How can I quantify the concentration of Sodium p-Toluenesulfinate Tetrahydrate in my reaction mixture using HPLC?

A2: You will need to create a calibration curve using standard solutions of known concentrations of Sodium p-Toluenesulfinate Tetrahydrate. By plotting the peak area from the HPLC chromatogram against the concentration, you can generate a linear regression equation. The concentration of the analyte in your reaction sample can then be determined by measuring its peak area and calculating the concentration using the calibration curve.

Q3: My HPLC chromatogram shows a peak for p-toluenesulfonate in addition to p-toluenesulfinate. How can I improve their separation?

A3: The co-elution of p-toluenesulfonate and p-toluenesulfinate can be challenging.[10] To improve separation, you can try optimizing the mobile phase composition, for instance, by adjusting the pH or the organic solvent ratio. Using a different column with a different stationary phase chemistry might also provide better selectivity.

Q4: What are the key parameters to consider for quantitative NMR (qNMR) analysis of my reaction?

A4: For accurate quantitative analysis using NMR, it is crucial to ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (T1).[6] Other important factors include proper phasing and baseline correction of the spectra, and having a suitable internal standard for accurate quantification.

Q5: Can I use titration to determine the concentration of Sodium p-Toluenesulfinate?

A5: Yes, titration can be a viable method. For instance, an oxidation-reduction titration could be employed where the sulfinate is oxidized. However, it's important to ensure that other components in the reaction mixture do not interfere with the titration. Method validation, including specificity, linearity, accuracy, and precision, is essential.[11][12]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of p-toluenesulfinate and related compounds using various analytical techniques.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1Method 2
Linearity Range 0.01 - 2.5 µg/mL[13]0.5 - 3 µg/mL
Limit of Detection (LOD) < 5 ng/mL[13]0.1 µg/mL
Limit of Quantification (LOQ) < 13.5 ng/mL[13]0.5 µg/mL
Recovery 90 - 99%[13]-
Correlation Coefficient (R²) > 0.9998[13]0.999

Table 2: UV-Vis Spectrophotometry Data

ParameterValue
Wavelength (λmax) 282 nm[10]
Relative Standard Deviation < 0.76%[10]
Average Recovery Rate ~100%[10]

Experimental Protocols

HPLC Method for Quantitative Analysis
  • Preparation of Standard Solutions: Accurately weigh and dissolve Sodium p-Toluenesulfinate Tetrahydrate in the mobile phase to prepare a stock solution. Perform serial dilutions to obtain a series of standard solutions of known concentrations.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture at specific time points. Quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at an appropriate wavelength (e.g., 225 nm or 282 nm).[10]

  • Data Analysis: Integrate the peak area of Sodium p-Toluenesulfinate. Construct a calibration curve from the standard solutions and determine the concentration of the analyte in the reaction samples.

NMR Spectroscopy for Reaction Monitoring
  • Sample Preparation: The reaction can be carried out directly in an NMR tube. Add the reactants and a deuterated solvent to the NMR tube. Include a known concentration of an internal standard if quantitative analysis is desired.

  • Instrument Setup:

    • Lock the spectrometer on the deuterated solvent signal.

    • Shim the magnetic field to obtain good resolution.

    • Set the appropriate spectral width and acquisition parameters. For quantitative measurements, ensure a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Acquisition: Acquire a series of 1D ¹H NMR spectra at regular time intervals throughout the course of the reaction.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic peaks for the reactants and products.

    • Integrate the peaks of interest. The relative integrals can be used to determine the conversion of the starting material and the formation of the product over time. For quantitative analysis, compare the integral of the analyte peak to the integral of the internal standard.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Reaction Mixture B Aliquoting & Quenching A->B C Dilution B->C D Filtration (0.45 µm) C->D E Injection D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram G->H I Peak Integration H->I J Concentration Calculation (vs. Calibration Curve) I->J K K J->K Kinetic Profile

Caption: Workflow for monitoring a reaction using HPLC.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting start Problem with Analytical Result q1 Is it an HPLC or NMR issue? start->q1 hplc HPLC Issue q1->hplc HPLC nmr NMR Issue q1->nmr NMR q_hplc1 Abnormal Peak Shape? hplc->q_hplc1 q_hplc2 Incorrect Retention Time? hplc->q_hplc2 q_hplc3 Baseline Issues? hplc->q_hplc3 q_nmr1 Poor Resolution? nmr->q_nmr1 q_nmr2 Inaccurate Integration? nmr->q_nmr2 peak_shape Check for: - Peak Fronting - Peak Tailing - Splitting q_hplc1->peak_shape retention_time Verify: - Mobile Phase - Flow Rate - Column Integrity q_hplc2->retention_time baseline Check: - Mobile Phase Prep - Detector Lamp - System Leaks q_hplc3->baseline resolution Action: - Re-shim - Check Sample Concentration q_nmr1->resolution integration Verify: - Phasing - Baseline - Relaxation Delay q_nmr2->integration

Caption: Logical flow for troubleshooting analytical issues.

References

Optimization

Technical Support Center: Sodium p-Toluenesulfinate Tetrahydrate in Scale-up Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical react...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical reactions that utilize Sodium p-Toluenesulfinate Tetrahydrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions involving Sodium p-Toluenesulfinate Tetrahydrate.

Issue 1: Poor or Inconsistent Reaction Kinetics Upon Scale-up

  • Question: We developed a protocol in the lab with excellent conversion rates, but upon increasing the batch size in the pilot plant, the reaction is sluggish and incomplete. What could be the cause?

  • Answer: This is a common scale-up challenge that can be attributed to several factors related to mixing and mass transfer. In larger reactors, the surface-area-to-volume ratio decreases, which can lead to less efficient mixing and temperature control.[1][2]

    • Mixing Inefficiency: What worked with a magnetic stir bar in a round-bottom flask may not be sufficient in a large reactor.[3] Inadequate agitation can lead to localized concentration gradients, where the Sodium p-Toluenesulfinate Tetrahydrate is not effectively dispersed, thus slowing down the reaction rate.

    • Mass Transfer Limitations: If the reaction involves multiple phases (e.g., solid-liquid), the rate at which the Sodium p-Toluenesulfinate Tetrahydrate dissolves and interacts with other reactants can become the rate-limiting step at a larger scale.

    Troubleshooting Steps:

    • Evaluate Agitation: Review the type, size, and speed of the agitator in the pilot plant reactor. It may need to be optimized to ensure proper mixing.

    • Solvent and Solubility: Consider pre-dissolving the Sodium p-Toluenesulfinate Tetrahydrate in a small amount of the reaction solvent before adding it to the main reactor. This can improve its dispersion.

    • Controlled Addition: Instead of adding the entire quantity of the reagent at once, a controlled, gradual addition might be necessary to maintain a consistent reaction rate.

Issue 2: Exothermic Runaway and Poor Temperature Control

  • Question: Our reaction is showing a dangerous exotherm at the pilot scale that we did not observe in the lab. How can we manage this?

  • Answer: Exothermic reactions are a major safety concern during scale-up.[1][4] The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[1][5] Reactions involving related compounds like sulfonyl chlorides are known to be highly exothermic.[6][7]

    Troubleshooting Steps:

    • Controlled Reagent Addition: The most reactive reagent should be added slowly to control the rate of heat generation.[1]

    • Cooling System Capacity: Ensure the reactor's cooling system is adequate for the heat load of the reaction at scale.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated.

    • Real-time Monitoring: Implement temperature probes to monitor the internal reaction temperature closely.[3][8]

Issue 3: Challenges with Handling and Charging the Reagent

  • Question: We are experiencing difficulties with caking and clumping of the Sodium p-Toluenesulfinate Tetrahydrate powder, making it difficult to charge into the reactor.

  • Answer: Sodium p-Toluenesulfinate Tetrahydrate can be hygroscopic, meaning it absorbs moisture from the air.[9] This can lead to the formation of agglomerates, making the powder difficult to handle and dispense accurately, especially in a humid environment.[10][11][12]

    Troubleshooting Steps:

    • Controlled Environment: Handle the solid reagent in a low-humidity environment, such as a glove box or a room with controlled humidity.

    • Proper Storage: Store the reagent in tightly sealed containers with desiccants.

    • Pre-processing: If caking has already occurred, it may be necessary to gently mill or break up the agglomerates before use.

    • Flow Aids: In some cases, the addition of a small amount of an inert flow aid can improve the handling properties of the powder.

Issue 4: Difficulties in Product Isolation and Purification

  • Question: After the reaction, we are struggling to isolate our product in high purity. We are observing a high amount of salt byproducts and other impurities.

  • Answer: The isolation and purification of products from reactions involving salt reagents can be challenging. The polarity of sulfonic acid derivatives can make them difficult to separate from inorganic salts.[13]

    Troubleshooting Steps:

    • Aqueous Workup: The workup procedure may need to be optimized for a larger scale. This could involve adjusting the pH, using a different extraction solvent, or employing multiple extraction steps.

    • Filtration: Large-scale filtration of aqueous mixtures can be slow and inefficient. The choice of filter medium and the filtration setup are critical.[14]

    • Crystallization: If the product is a solid, recrystallization is a powerful purification technique. The solvent system and cooling profile will likely need to be re-optimized for the larger scale.

    • Chromatography: For high-purity requirements, column chromatography may be necessary. The choice of stationary and mobile phases is crucial for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial Sodium p-Toluenesulfinate Tetrahydrate, and how can raw material quality impact my scale-up?

A1: Commercial grades of Sodium p-Toluenesulfinate Tetrahydrate are typically available in purities of 98% or higher. However, the nature and amount of impurities can vary between suppliers. The quality of the raw material can significantly impact the reaction performance and the purity of the final product.[15] It is crucial to analyze the certificate of analysis (CoA) from the supplier and, if necessary, perform your own quality control checks.

ParameterTypical SpecificationPotential Impact on Scale-up
Assay (Purity) >98%Lower purity can lead to lower yields and the introduction of unknown impurities.
Water Content Varies (as tetrahydrate)Inconsistent water content can affect reaction stoichiometry and kinetics.
Insoluble Matter LowHigh levels can cause filtration issues and contaminate the product.
Heavy Metals Low ppm levelsImportant for pharmaceutical applications to meet regulatory requirements.

Q2: Are there any specific safety precautions for handling Sodium p-Toluenesulfinate Tetrahydrate at an industrial scale?

A2: Yes, while it is not considered highly hazardous, standard industrial hygiene practices should be followed. This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection to avoid inhalation of dust. Ensure good ventilation in the handling areas. Refer to the Safety Data Sheet (SDS) for detailed information.

Q3: Can Sodium p-Toluenesulfinate Tetrahydrate be substituted with the anhydrous form for scale-up?

A3: Yes, the anhydrous form can be used, but it is important to account for the difference in molecular weight when calculating the required mass. The tetrahydrate contains water of crystallization, which contributes to its overall mass. The anhydrous form will be more hygroscopic and will require more stringent handling conditions to prevent moisture absorption.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Sodium p-Toluenesulfinate Dihydrate

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • p-Toluenesulfonyl chloride: 500 g (2.6 moles)

  • Zinc dust: 400 g (5.5-6.1 atoms)

  • Water: 3 L

  • 12 N Sodium hydroxide solution: 250 mL

  • Sodium carbonate (powdered)

Procedure:

  • Grind the p-toluenesulfonyl chloride to break up any lumps.

  • In a 12-L crock with a stirrer, heat 3 L of water to 70°C using steam.

  • Add the zinc dust to the hot water.

  • Add the p-toluenesulfonyl chloride in small portions over about 10 minutes. The temperature will rise to about 80°C.

  • Continue stirring for 10 minutes after the addition is complete.

  • Heat the mixture to 90°C with steam.

  • Add 250 mL of 12 N sodium hydroxide solution.

  • Add powdered sodium carbonate in portions until the mixture is strongly alkaline.

  • Filter the hot mixture by suction.

  • Cool the filtrate to induce crystallization.

  • Collect the crystals by suction filtration and air-dry them. The product is p-CH₃C₆H₄SO₂Na·2H₂O.

Visualizations

Scale_up_Troubleshooting_Workflow Troubleshooting Workflow for Scale-up Issues start Scale-up Issue Identified issue_type Categorize Issue start->issue_type kinetics Poor/Inconsistent Kinetics issue_type->kinetics Kinetics exotherm Exotherm/ Temp. Control issue_type->exotherm Thermal handling Reagent Handling issue_type->handling Physical isolation Product Isolation/ Purity issue_type->isolation Downstream check_mixing Evaluate Agitation & Mass Transfer kinetics->check_mixing check_cooling Assess Cooling Capacity exotherm->check_cooling check_environment Control Humidity & Storage handling->check_environment check_workup Optimize Workup & Purification isolation->check_workup solution_kinetics Improve Mixing/ Controlled Addition check_mixing->solution_kinetics solution_exotherm Slow Addition/ Improve Cooling check_cooling->solution_exotherm solution_handling Dry Environment/ Proper Storage check_environment->solution_handling solution_isolation Refine Protocol check_workup->solution_isolation

Caption: A workflow diagram for troubleshooting common scale-up challenges.

Exotherm_Management_Pathway Logical Pathway for Exotherm Management exotherm_detected Exotherm Detected at Scale cause_analysis Analyze Cause exotherm_detected->cause_analysis heat_generation Excessive Heat Generation Rate cause_analysis->heat_generation Generation > Removal heat_removal Insufficient Heat Removal cause_analysis->heat_removal Removal < Generation control_addition Reduce Reagent Addition Rate heat_generation->control_addition increase_dilution Increase Solvent Volume heat_generation->increase_dilution evaluate_cooling Evaluate Reactor Cooling System heat_removal->evaluate_cooling improve_heat_transfer Improve Heat Transfer Coefficient heat_removal->improve_heat_transfer solution Safe Operating Procedure Achieved control_addition->solution increase_dilution->solution evaluate_cooling->solution improve_heat_transfer->solution

Caption: A decision pathway for managing reaction exotherms during scale-up.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sodium p-Toluenesulfinate and Sodium Benzenesulfinate in Organic Synthesis

For researchers, scientists, and professionals in drug development, the choice of reagent can significantly impact the efficiency, yield, and scope of a synthetic transformation. This guide provides an objective comparis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagent can significantly impact the efficiency, yield, and scope of a synthetic transformation. This guide provides an objective comparison of two widely used arylsulfinate salts, sodium p-toluenesulfinate and sodium benzenesulfinate, in common organic reactions, supported by experimental data and detailed protocols.

Sodium p-toluenesulfinate and sodium benzenesulfinate are versatile and readily available reagents in organic synthesis, primarily serving as precursors to sulfonyl radicals and as nucleophiles in the formation of sulfones and sulfonamides. While structurally similar, the presence of a methyl group on the aromatic ring of sodium p-toluenesulfinate can influence its reactivity, solubility, and physical properties compared to its unsubstituted counterpart, sodium benzenesulfinate. This comparison aims to elucidate these differences to aid in the rational selection of the appropriate reagent for specific synthetic applications.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in the laboratory.

PropertySodium p-ToluenesulfinateSodium Benzenesulfinate
CAS Number 824-79-3[1]873-55-2[2]
Molecular Formula C₇H₇NaO₂S[1]C₆H₅NaO₂S[2]
Molecular Weight 178.19 g/mol [1]164.16 g/mol [2]
Appearance White powder or crystalsWhite crystalline powder or crystals
Melting Point >300 °C (decomposes)>300 °C (decomposes)
Solubility Soluble in water, slightly soluble in ethanolSoluble in water

The primary structural difference lies in the para-methyl group on the phenyl ring of sodium p-toluenesulfinate. This electron-donating group can subtly influence the nucleophilicity and the stability of the corresponding sulfonyl radical.

Performance in Organic Reactions

The utility of these arylsulfinate salts is most prominently demonstrated in the synthesis of sulfonamides and sulfones, key structural motifs in many pharmaceuticals and functional materials.

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry. The reaction of sodium arylsulfinates with amines, typically in the presence of an oxidizing agent, provides a direct route to their synthesis.

Below is a comparison of yields for the synthesis of various sulfonamides using either sodium p-toluenesulfinate or sodium benzenesulfinate under iodine-mediated conditions.

AmineProductYield (%) with Sodium p-ToluenesulfinateYield (%) with Sodium Benzenesulfinate
AnilineN-Phenyl-4-methylbenzenesulfonamide / N-Phenylbenzenesulfonamide7578
4-MethylanilineN,4-Dimethylbenzenesulfonamide / N-(p-Tolyl)benzenesulfonamide8285
4-MethoxyanilineN-(4-Methoxyphenyl)-4-methylbenzenesulfonamide / N-(4-Methoxyphenyl)benzenesulfonamide8580[3]
4-ChloroanilineN-(4-Chlorophenyl)-4-methylbenzenesulfonamide / N-(4-Chlorophenyl)benzenesulfonamide7065[3]
BenzylamineN-Benzyl-4-methylbenzenesulfonamide / N-Benzylbenzenesulfonamide6864[3]
Pyrrolidine1-(Tosyl)pyrrolidine / 1-(Phenylsulfonyl)pyrrolidine8892

The data suggests that both reagents provide good to excellent yields in the synthesis of sulfonamides from a variety of amines. The differences in yields are generally minor, indicating that the electronic effect of the para-methyl group has a limited impact on the overall efficiency of this transformation under these specific conditions.

Synthesis of Vinyl Sulfones

Vinyl sulfones are valuable intermediates in organic synthesis, participating in a range of transformations including Michael additions and cycloadditions. A common method for their synthesis involves the reaction of alkenes with sodium arylsulfinates.

The following table compares the yields of vinyl sulfones from the reaction of various styrenes with either sodium p-toluenesulfinate or sodium benzenesulfinate, mediated by molecular iodine.

StyreneProductYield (%) with Sodium p-ToluenesulfinateYield (%) with Sodium Benzenesulfinate
Styrene(E)-1-Phenyl-2-(tosyl)ethene / (E)-1-Phenyl-2-(phenylsulfonyl)ethene8582
4-Methylstyrene(E)-1-(p-Tolyl)-2-(tosyl)ethene / (E)-1-(p-Tolyl)-2-(phenylsulfonyl)ethene8886
4-Chlorostyrene(E)-1-(4-Chlorophenyl)-2-(tosyl)ethene / (E)-1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethene8280
4-Methoxystyrene(E)-1-(4-Methoxyphenyl)-2-(tosyl)ethene / (E)-1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethene7572

Similar to the sulfonamide synthesis, both reagents afford high yields of the desired vinyl sulfones. The choice between the two may therefore depend on other factors such as cost, availability, or the specific electronic properties desired in the final product.

Experimental Protocols

Detailed experimental procedures are provided below for representative syntheses of a sulfonamide and a vinyl sulfone.

General Procedure for the Synthesis of Sulfonamides

To a stirred solution of the amine (1.0 mmol) and sodium p-toluenesulfinate or sodium benzenesulfinate (1.2 mmol) in ethanol (10 mL) is added iodine (1.5 mmol) in one portion at room temperature. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.[3]

General Procedure for the Synthesis of Vinyl Sulfones from Styrenes

A mixture of the styrene (1.0 mmol), sodium p-toluenesulfinate or sodium benzenesulfinate (1.5 mmol), and iodine (1.2 mmol) in acetonitrile (10 mL) is stirred at 80 °C for 6-12 hours. After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of Na₂S₂O₃ (20 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the corresponding vinyl sulfone.

Logical Workflow for Reagent Selection

The decision to use sodium p-toluenesulfinate versus sodium benzenesulfinate can be guided by a simple logical workflow.

Reagent_Selection start Synthetic Goal product_property Desired Product Properties start->product_property reaction_type Reaction Type (e.g., Sulfonamide, Sulfone synthesis) start->reaction_type reagent_choice Reagent Selection product_property->reagent_choice reaction_type->reagent_choice pts Sodium p-Toluenesulfinate reagent_choice->pts Methyl group desired for electronic/solubility modification bs Sodium Benzenesulfinate reagent_choice->bs Unsubstituted phenyl sulfonyl group required considerations Other Considerations (Cost, Availability) reagent_choice->considerations final_decision Final Reagent Choice pts->final_decision bs->final_decision considerations->final_decision

Caption: A decision-making flowchart for selecting between sodium p-toluenesulfinate and sodium benzenesulfinate.

Reaction Pathway Overview

The following diagram illustrates the general pathways for the formation of sulfones and sulfonamides from arylsulfinate salts.

Reaction_Pathways cluster_reagents Starting Materials cluster_intermediates Key Intermediates cluster_products Products ArSO2Na Sodium Arylsulfinate (Ar = Ph or p-Tolyl) Sulfonyl_Radical Sulfonyl Radical [ArSO2•] ArSO2Na->Sulfonyl_Radical Oxidation (e.g., I2) Sulfinate_Anion Sulfinate Anion [ArSO2-] ArSO2Na->Sulfinate_Anion Dissociation Sulfone Sulfone (e.g., Vinyl Sulfone) Sulfonyl_Radical->Sulfone + Alkene Sulfonamide Sulfonamide Sulfinate_Anion->Sulfonamide + Amine, Oxidant

References

Comparative

Comparative Efficacy of Sodium p-Toluenesulfinate Tetrahydrate in Diverse Solvent Systems: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the choice of solvent can be as critical as the choice of reagent. This guide provides a comprehensive comparison of the efficacy of sodium p-toluenesul...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can be as critical as the choice of reagent. This guide provides a comprehensive comparison of the efficacy of sodium p-toluenesulfinate tetrahydrate in various solvent systems, supported by experimental data. We also present a comparative analysis with alternative sulfonylating agents to inform your selection process.

Sodium p-toluenesulfinate tetrahydrate (TsNa·4H₂O) is a versatile and widely used reagent in organic synthesis, primarily for the introduction of the tosyl group. Its efficacy, however, is significantly influenced by the solvent system employed. This guide delves into the performance of TsNa·4H₂O in different solvents, offering insights into reaction yields and conditions.

Performance in Sulfonylation of Alkenes

The synthesis of vinyl sulfones is a key transformation in organic chemistry, and sodium p-toluenesulfinate is a common reagent for this purpose. The choice of solvent plays a pivotal role in the efficiency of this reaction.

Table 1: Solvent Effect on the Yield of Vinyl Sulfone Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Dimethylformamide (DMF)801285-95
Dimethyl sulfoxide (DMSO)801280-90
Acetonitrile (MeCN)802460-70
Water (H₂O)1002440-50
Ethanol (EtOH)Reflux2430-40

Data compiled from various sources in organic synthesis literature.

As evidenced in Table 1, polar aprotic solvents like DMF and DMSO generally provide higher yields for the sulfonylation of alkenes compared to protic solvents like water and ethanol. This is often attributed to the enhanced solubility and nucleophilicity of the sulfinate anion in these solvents.

Comparison with Alternative Sulfonylating Agents

To provide a broader context, it is useful to compare the performance of sodium p-toluenesulfinate with other common sulfonylating agents across different solvent systems.

Table 2: Comparison of Sulfonylating Agents for the Synthesis of Sulfonamides

Sulfonylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)
Sodium p-Toluenesulfinate DMF-1001275-85
p-Toluenesulfonyl ChlorideDichloromethaneTriethylamineRoom Temp480-95
Methanesulfonyl ChlorideDichloromethanePyridine0 to Room Temp285-98

This table presents typical reaction conditions and yields for the synthesis of sulfonamides from an amine.

While p-toluenesulfonyl chloride and methanesulfonyl chloride often provide higher yields in shorter reaction times, they are also more reactive and can be less selective. Sodium p-toluenesulfinate offers a milder alternative, which can be advantageous when working with sensitive substrates. The choice of solvent for sulfonyl chlorides is typically a non-polar aprotic solvent like dichloromethane, in contrast to the polar aprotic solvents favored for sodium p-toluenesulfinate.

Experimental Protocols

General Procedure for the Synthesis of Vinyl Sulfones using Sodium p-Toluenesulfinate:

  • To a solution of the alkene (1.0 mmol) in the desired solvent (5 mL), add sodium p-toluenesulfinate tetrahydrate (1.2 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) if required by the specific reaction.

  • The reaction mixture is stirred at the specified temperature for the time indicated in Table 1.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired vinyl sulfone.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized reaction pathway for the sulfonylation of an alkene and a typical experimental workflow.

experimental_workflow start Start reagents Mix Alkene, Sodium p-Toluenesulfinate, and Solvent start->reagents reaction Heat and Stir (see Table 1 for conditions) reagents->reaction workup Reaction Workup (Cooling, Solvent Removal) reaction->workup purification Column Chromatography workup->purification product Isolated Vinyl Sulfone purification->product

Caption: A typical experimental workflow for the synthesis of vinyl sulfones.

reaction_mechanism substrate Alkene R-CH=CH₂ intermediate {Palladium-complexed Intermediate} substrate->intermediate Pd(0) catalyst reagent Sodium p-Toluenesulfinate TsNa reagent->intermediate product Vinyl Sulfone R-CH=CH-Ts intermediate->product Reductive Elimination

Caption: A simplified reaction mechanism for palladium-catalyzed sulfonylation.

Conclusion

The efficacy of sodium p-toluenesulfinate tetrahydrate is profoundly dependent on the solvent system. For reactions such as the synthesis of vinyl sulfones, polar aprotic solvents like DMF and DMSO are generally superior, leading to higher yields in reasonable reaction times. While alternative reagents like sulfonyl chlorides may offer faster reactions and higher yields, sodium p-toluenesulfinate provides a milder and often more selective option. The choice of solvent and reagent should be carefully considered based on the specific substrate and desired outcome. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.

Validation

A Spectroscopic Comparison of Sodium p-Toluenesulfinate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of sodium p-toluenesulfinate and its common derivatives, including methyl, ethyl, and (-)-menthyl p-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of sodium p-toluenesulfinate and its common derivatives, including methyl, ethyl, and (-)-menthyl p-toluenesulfinates. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Introduction

Sodium p-toluenesulfinate is a versatile reagent in organic synthesis, serving as a precursor for the introduction of the sulfinyl group into various molecules. Its derivatives, particularly sulfinate esters, are important intermediates in the synthesis of chiral sulfoxides and other sulfur-containing compounds with applications in medicinal chemistry and materials science. A thorough understanding of the spectroscopic properties of these compounds is crucial for monitoring reactions, assessing purity, and confirming structural assignments. This guide summarizes key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key spectroscopic data for sodium p-toluenesulfinate and its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Other Protons (δ, ppm)Solvent
Sodium p-Toluenesulfinate7.2-7.8 (m)2.3-2.4 (s)-D₂O
Methyl p-Toluenesulfinate7.3-7.7 (m)2.4 (s)3.5 (s, -OCH₃)CDCl₃
Ethyl p-Toluenesulfinate7.3-7.7 (m)2.4 (s)1.3 (t, -CH₂CH ₃), 4.0 (q, -OCH ₂CH₃)CDCl₃
(-)-Menthyl (S)-p-Toluenesulfinate7.3-7.7 (m)2.4 (s)0.8-2.2 (m, menthyl protons), 4.1 (dt, -OCH-)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Other Carbons (δ, ppm)Solvent
Sodium p-Toluenesulfinate~125, ~129, ~140, ~145~21-D₂O
Methyl p-Toluenesulfinate~125, ~129, ~141, ~144~21~57 (-OCH₃)CDCl₃
Ethyl p-Toluenesulfinate~125, ~129, ~141, ~144~21~15 (-CH₂C H₃), ~65 (-OC H₂CH₃)CDCl₃
(-)-Menthyl (S)-p-Toluenesulfinate~125, ~129, ~141, ~144~21Menthyl carbons (~16-50), ~80 (-OCH-)CDCl₃

Table 3: IR Spectroscopic Data (Key Absorptions, cm⁻¹)

CompoundS=O StretchAromatic C=C StretchC-H (Aromatic)C-H (Aliphatic)
Sodium p-Toluenesulfinate~1010-1080~1490, ~1595~3050~2920
Methyl p-Toluenesulfinate~1130~1495, ~1595~3060~2950
Ethyl p-Toluenesulfinate~1130~1495, ~1595~3060~2980
(-)-Menthyl (S)-p-Toluenesulfinate~1130~1495, ~1595~3060~2870-2960

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Sodium p-Toluenesulfinate~225, ~255Not readily availableMethanol
p-Toluenesulfinate Derivatives~225-230, ~260-270Varies with derivativeEthanol/Hexane

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragment IonsIonization Method
Sodium p-Toluenesulfinate178 (as sodium salt)155, 91ESI
Methyl p-Toluenesulfinate170155, 91, 77EI
Ethyl p-Toluenesulfinate184155, 91, 65EI
(-)-Menthyl (S)-p-Toluenesulfinate294155, 139, 91ESI/EI

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid samples (Sodium p-toluenesulfinate): A small amount of the solid was finely ground with KBr and pressed into a thin pellet.

    • Liquid/Low-melting solids (Esters): A thin film of the sample was placed between two NaCl or KBr plates. Alternatively, Attenuated Total Reflectance (ATR) was used by placing the sample directly on the ATR crystal.

  • Instrumentation: Spectra were recorded on an FTIR spectrometer.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and peaks were labeled.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the analyte was prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or hexane). The stock solution was then diluted to a concentration that resulted in an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Spectra were recorded on a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Wavelength range: 200-400 nm

    • Scan speed: Medium

    • Blank: The pure solvent was used as a blank.

  • Data Processing: The absorbance spectrum was recorded, and the wavelength of maximum absorbance (λmax) was determined.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for direct infusion or diluted further for LC-MS analysis.

  • Instrumentation: A mass spectrometer equipped with either an Electrospray Ionization (ESI) or Electron Ionization (EI) source was used.

  • Acquisition (ESI):

    • Mode: Positive or negative ion mode

    • Capillary voltage: 3-4 kV

    • Nebulizer pressure: 30-40 psi

    • Drying gas flow: 8-10 L/min

  • Acquisition (EI):

    • Electron energy: 70 eV

  • Data Processing: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were identified and their relative abundances were determined.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis of p-toluenesulfinate esters from sodium p-toluenesulfinate.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product NaPTS Sodium p-Toluenesulfinate Activation Activation (e.g., with SOCl₂ or CDI) NaPTS->Activation Alcohol Alcohol (R-OH) Esterification Esterification Alcohol->Esterification Activation->Esterification Intermediate (p-Toluenesulfinyl Chloride) Quench Aqueous Work-up Esterification->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product p-Toluenesulfinate Ester Purification->Product

Caption: General workflow for the synthesis of p-toluenesulfinate esters.

Comparative

Unraveling the Reaction Pathways of Sodium p-Toluenesulfinate: A Computational Comparison

A deep dive into the computational analysis of Sodium p-Toluenesulfinate Tetrahydrate reaction pathways reveals a landscape ripe for exploration. While direct and detailed computational studies on this specific hydrated...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of Sodium p-Toluenesulfinate Tetrahydrate reaction pathways reveals a landscape ripe for exploration. While direct and detailed computational studies on this specific hydrated salt are not extensively documented in publicly available literature, a comparative analysis of related sulfinate chemistries provides a robust framework for understanding its potential reactive behaviors. This guide offers a comparative look at the diverse reactivity of sulfinate salts, drawing on existing computational and experimental data to illuminate the primary reaction channels: radical-mediated and nucleophilic pathways.

Sodium p-toluenesulfinate is a versatile reagent in organic synthesis, capable of participating in a variety of chemical transformations.[1] Its reactivity is largely dictated by the reaction conditions, which can favor either a one-electron pathway, leading to the formation of a sulfonyl radical, or a two-electron pathway, where the sulfinate acts as a nucleophile.[2] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of these complex reactions, offering insights into transition states and reaction energetics that are often difficult to probe experimentally.[3]

Comparative Analysis of Sulfinate Reaction Pathways

The divergent reactivity of sulfinates is a key aspect of their synthetic utility. The choice between a radical or nucleophilic pathway can be influenced by factors such as the presence of a photocatalyst, a base, or the nature of the electrophile.[2] Understanding the subtle energetic differences between these pathways is crucial for reaction design and optimization.

Data Presentation: A Tale of Two Pathways

The following table summarizes the key characteristics and representative computational and experimental findings for the two primary reaction pathways of sulfinate salts.

FeatureRadical PathwayNucleophilic Pathway
Initiation Single-electron transfer (SET), often photochemically or through a radical initiator.Direct nucleophilic attack on an electrophilic center.
Key Intermediate Sulfonyl radical (RSO₂•)Sulfinate anion (RSO₂⁻) acting as a nucleophile.
Typical Reactions Addition to alkenes and alkynes, C-H functionalization.Substitution reactions (e.g., SₙAr), conjugate additions.
Supporting Evidence Inhibition by radical scavengers (e.g., TEMPO).[1]Mechanistic probes suggesting the in situ formation of sulfinic acid as the active nucleophile.[4]
Computational Insights DFT calculations can model the formation of photoactive electron-donor-acceptor (EDA) complexes and compute the energy profiles of radical addition steps.[2] The Gibbs free energy of sulfonyl radical formation can be calculated to assess the favorability of the SET process.[2]DFT can be employed to model the transition states of nucleophilic attack and determine activation energy barriers.

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of scientific findings. Below are representative protocols for both experimental and computational investigations into sulfinate reaction pathways.

Experimental Protocol: Radical Scavenging Experiment

A common method to probe for the involvement of radical intermediates is through the use of a radical scavenger.

Objective: To determine if a reaction involving a sulfinate salt proceeds through a radical pathway.

Materials:

  • Sodium p-toluenesulfinate

  • Reaction substrates and reagents

  • Solvent

  • Radical scavenger (e.g., TEMPO)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Analytical instrumentation (e.g., NMR, LC-MS)

Procedure:

  • Set up the reaction under standard conditions as determined for the transformation of interest.

  • In a parallel experiment, add a stoichiometric amount of a radical scavenger, such as TEMPO, to the reaction mixture prior to initiation.

  • Initiate both reactions (e.g., by light exposure for a photochemical reaction).

  • Monitor the progress of both reactions over time using an appropriate analytical technique.

  • Analysis: If the reaction rate is significantly inhibited or quenched in the presence of the radical scavenger, it provides strong evidence for the involvement of a radical pathway.[1]

Computational Protocol: DFT Investigation of a Radical Pathway

The following protocol is based on a study of the energy-transfer-mediated 1,2-sulfonylamination of alkenes.[3]

Objective: To elucidate the reaction mechanism and energy profile of a sulfonyl radical addition to an alkene.

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

  • Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Solvation Effects: Include the effects of the solvent using a continuum solvation model, such as the SMD model.

  • Free Energy Profile: Construct the free energy profile of the reaction pathway by combining the calculated electronic energies, ZPVE, thermal corrections, and solvation energies.

Visualizing Reaction Pathways

Diagrams of reaction pathways provide a clear and concise representation of the complex steps involved in a chemical transformation.

radical_pathway cluster_initiation Initiation cluster_propagation Propagation Sulfinate Sulfinate Radical Sulfonyl Radical Sulfinate->Radical SET Alkene Alkene Radical->Alkene Addition Intermediate Alkyl Radical Intermediate Alkene->Intermediate Product Product Intermediate->Product Further Reaction

Caption: A generalized radical-mediated reaction pathway for sulfinates.

nucleophilic_pathway Sulfinate Sulfinate Anion TransitionState Transition State Sulfinate->TransitionState Electrophile Electrophile Electrophile->TransitionState Product Product TransitionState->Product Nucleophilic Attack

Caption: A generalized nucleophilic reaction pathway for sulfinates.

References

Validation

A Comparative Guide to Sulfonylation Reagents: Alternatives to Sodium p-Toluenesulfinate Tetrahydrate

For researchers, scientists, and drug development professionals, the introduction of a sulfonyl group is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. While sodiu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a sulfonyl group is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. While sodium p-toluenesulfinate has been a widely used reagent for this purpose, a range of alternative reagents and methodologies have emerged, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal sulfonylation strategy.

This comparison focuses on three primary classes of alternatives to sodium p-toluenesulfinate: sulfonyl chlorides, sulfonyl hydrazides, and the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). Additionally, it explores modern photocatalytic and electrochemical methods that are expanding the toolkit for sulfonylation reactions.

Performance Comparison of Sulfonylating Agents

The choice of a sulfonylation reagent is dictated by factors such as the nature of the substrate, the desired functional group tolerance, and the preferred reaction conditions (e.g., thermal, photochemical, or electrochemical). The following tables summarize the performance of key alternative reagents based on available experimental data.

Reagent ClassExample ReagentTypical SubstratesGeneral Reaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
Sulfonyl Chlorides p-Toluenesulfonyl Chloride (TsCl)Amines, Alcohols, ArenesBase (e.g., pyridine, Et3N), often at room temperature or elevated temperatures.[1][2]Good to excellent (often >80%).[1]High reactivity, readily available, well-established procedures.[3][4]Can be harsh, may require protection of sensitive functional groups, can generate acidic byproducts.[3]
Sulfonyl Hydrazides p-Toluenesulfonyl HydrazideAlkenes, AminesOften requires an oxidant (e.g., I2, TBHP) or can be used in electrochemical or photocatalytic setups.[5][6]Moderate to high (60-90%).[6]Stable, solid reagents, versatile precursors for sulfonyl radicals.[5]May require stoichiometric oxidants, reaction mechanisms can be complex.
SO2 Surrogates DABSOGrignard reagents, Aryl halides, AlkenesUsed with organometallics, in Pd-catalyzed couplings, or photocatalytic reactions.[7][8]Good to excellent (50-90%).[7][9]Solid, stable source of SO2, avoids handling of toxic gas, allows for stoichiometric control.[7][10]The reagent itself needs to be prepared or purchased, reactions can be multi-component.[11]

Detailed Experimental Protocols

Sulfonylation of Aniline with p-Toluenesulfonyl Chloride

This protocol describes a simple, solvent-free method for the N-sulfonylation of an amine.[1]

Materials:

  • Aniline

  • p-Toluenesulfonyl chloride (TsCl)

Procedure:

  • In a round-bottom flask, mix aniline (2 mmol) and p-toluenesulfonyl chloride (2 mmol).

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product, N-phenyl-p-toluenesulfonamide, can be purified by recrystallization.

Note: For less reactive anilines or for improved yields, a base such as pyridine or triethylamine can be added to the reaction mixture.[2]

Electrochemical Sulfonylation of Styrene with p-Toluenesulfonyl Hydrazide

This method provides an external oxidant-free approach to vinyl sulfones.[6]

Materials:

  • Styrene

  • p-Toluenesulfonyl hydrazide

  • Tetrabutylammonium iodide (n-Bu4NI)

  • Saturated aqueous ammonium carbonate ((NH4)2CO3) solution

  • Platinum foil electrodes

Procedure:

  • In an undivided electrochemical cell equipped with two platinum foil electrodes (1.0 x 1.5 cm²), combine styrene (0.5 mmol), p-toluenesulfonyl hydrazide (1.0 mmol), and n-Bu4NI (10 mol%).

  • Add saturated aqueous (NH4)2CO3 solution (5.0 mL) to the cell.

  • Electrolyze the mixture at a constant current of 40 mA at room temperature for 3 hours with stirring.

  • After the electrolysis is complete, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain (E)-(2-(tosyl)vinyl)benzene.

Sulfonamide Synthesis using DABSO and a Grignard Reagent

This one-pot procedure utilizes DABSO as an SO2 source to form a sulfinate intermediate, which is then converted to a sulfonamide.[7]

Materials:

  • Aryl or alkyl Grignard reagent (e.g., Phenylmagnesium bromide) in THF

  • DABSO

  • Sulfuryl chloride (SO2Cl2)

  • Amine (e.g., Morpholine)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the Grignard reagent (1.0 equiv) in THF at -40 °C, add DABSO (2.5 equiv) and stir for 1 hour.

  • Add sulfuryl chloride (1.0 equiv) to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Add the desired amine (10 equiv).

  • Stir the reaction to completion, then quench and work up to isolate the corresponding sulfonamide.

Reaction Pathways and Workflows

The following diagrams illustrate the general workflows and mechanistic pathways for the described sulfonylation methods.

experimental_workflow_sulfonyl_chloride reagents Amine/Alcohol + p-Toluenesulfonyl Chloride mixing Mix and Stir (Solvent or Solvent-free) reagents->mixing Base (optional) reaction Sulfonylation Reaction mixing->reaction workup Work-up & Purification reaction->workup product Sulfonamide/ Sulfonate Ester workup->product

Sulfonylation using p-Toluenesulfonyl Chloride.

experimental_workflow_electrochemical reactants Alkene + Sulfonyl Hydrazide electrolysis Electrolysis (Constant Current) reactants->electrolysis Electrolyte (n-Bu4NI) intermediate Radical Intermediates electrolysis->intermediate product_formation Product Formation intermediate->product_formation isolation Extraction & Purification product_formation->isolation final_product Vinyl Sulfone isolation->final_product

Electrochemical Sulfonylation Workflow.

logical_relationship_dabso cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Sulfonamide Synthesis grignard Grignard Reagent (R-MgX) sulfinate Metal Sulfinate (R-SO2MgX) grignard->sulfinate dabso DABSO (SO2 Source) dabso->sulfinate so2cl2 Sulfuryl Chloride (SO2Cl2) sulfinate->so2cl2 Forms Sulfonyl Chloride intermediate sulfonamide Sulfonamide (R-SO2NR'2) so2cl2->sulfonamide amine Amine (R'2NH) amine->sulfonamide

One-Pot Sulfonamide Synthesis using DABSO.

References

Comparative

A Comparative Guide to the Cross-Validation of Experimental Results Using Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry and drug development, the choice of reagents is paramount to ensuring reproducibility, scalability, and overall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the choice of reagents is paramount to ensuring reproducibility, scalability, and overall success of experimental outcomes. Sodium p-toluenesulfinate is a versatile and stable reagent, frequently employed in the formation of sulfonamides and vinyl sulfones, key structural motifs in a wide array of pharmaceuticals. This guide provides an objective comparison of Sodium p-Toluenesulfinate Tetrahydrate with its common alternatives, supported by experimental data, to aid in the critical cross-validation of experimental results.

Performance Comparison: Sulfonamide and Vinyl Sulfone Synthesis

The efficacy of Sodium p-Toluenesulfinate Tetrahydrate as a sulfonylating agent is often compared against more traditional reagents like p-toluenesulfonyl chloride. While sulfonyl chlorides are highly reactive, they are also sensitive to moisture and can be challenging to handle. Sodium p-toluenesulfinate offers a more stable, odorless, and easy-to-handle alternative, often providing comparable or even superior yields under specific reaction conditions.

Table 1: Synthesis of Sulfonamides from Amines
EntryAmine SubstrateReagentCatalyst/MediatorSolventTemp (°C)Time (h)Yield (%)Reference
1n-PropylamineSodium p-toluenesulfinateNH₄ICH₃CN801285[1]
2BenzylamineSodium p-toluenesulfinateNH₄ICH₃CN801275[1]
3MorpholineSodium p-toluenesulfinateNH₄ICH₃CN801292[1]
4Anilinep-Toluenesulfonyl chloridePyridineCH₂Cl₂rt2>95Generic Protocol
5Various AminesSodium p-toluenesulfinateTBAIMeCNrt2-470-95[2]
Table 2: Synthesis of Vinyl Sulfones from Alkenes
EntryAlkene SubstrateReagentCatalyst/MediatorSolventTemp (°C)Time (h)Yield (%)Reference
1StyreneSodium p-toluenesulfinateI₂ / NaOAcCH₃CN801285[3]
21-OcteneSodium p-toluenesulfinateKI / NaIO₄ / AcOHMeCNrt492[4]
3CyclohexeneSodium p-toluenesulfinateKI / NaIO₄ / AcOHMeCNrt589[4]
4Styrenep-Toluenesulfonyl chlorideCu(OAc)₂DMSO1002478Generic Protocol

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of sulfonamides and vinyl sulfones using Sodium p-Toluenesulfinate Tetrahydrate.

Synthesis of N-Benzyl-4-methylbenzenesulfonamide

Materials:

  • Sodium p-toluenesulfinate tetrahydrate (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Ammonium iodide (NH₄I) (1.5 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a round-bottom flask, add Sodium p-toluenesulfinate tetrahydrate, benzylamine, and ammonium iodide.

  • Add acetonitrile to the flask and stir the mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-methylbenzenesulfonamide.[1]

Synthesis of (E)-1-Tosyl-2-phenylethene (Styryl Tosyl Sulfone)

Materials:

  • Styrene (1.0 mmol)

  • Sodium p-toluenesulfinate tetrahydrate (1.2 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Sodium acetate (NaOAc) (2.0 mmol)

  • Acetonitrile (CH₃CN) (10 mL)

Procedure:

  • In a sealed tube, combine styrene, Sodium p-toluenesulfinate tetrahydrate, iodine, and sodium acetate.

  • Add acetonitrile to the tube and seal it.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the product.[3]

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.

Sulfonamide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NaTs Sodium p-Toluenesulfinate Reaction_Step1 Oxidative Amination NaTs->Reaction_Step1 Amine Amine (R-NH2) Amine->Reaction_Step1 Mediator NH4I Mediator->Reaction_Step1 Solvent CH3CN, 80°C Solvent->Reaction_Step1 Sulfonamide Sulfonamide (R-NHSO2-Tol) Byproducts NaI + NH3 + H2O Reaction_Step1->Sulfonamide Reaction_Step1->Byproducts

Caption: Workflow for Sulfonamide Synthesis.

Vinyl_Sulfone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products NaTs Sodium p-Toluenesulfinate Reaction_Step1 Iodosulfonylation NaTs->Reaction_Step1 Alkene Alkene Alkene->Reaction_Step1 Mediator Iodine (I2) Mediator->Reaction_Step1 Base Sodium Acetate (NaOAc) Reaction_Step2 Elimination Base->Reaction_Step2 Solvent CH3CN, 80°C Solvent->Reaction_Step1 Solvent->Reaction_Step2 IodoSulfone Iodo-Sulfone Adduct IodoSulfone->Reaction_Step2 VinylSulfone Vinyl Sulfone Byproduct NaI + HOAc Reaction_Step1->IodoSulfone Reaction_Step2->VinylSulfone Reaction_Step2->Byproduct

Caption: Pathway for Vinyl Sulfone Synthesis.

Conclusion

The cross-validation of experimental results is a cornerstone of robust scientific research. Sodium p-Toluenesulfinate Tetrahydrate presents a reliable, stable, and efficient alternative to traditional sulfonylating agents like p-toluenesulfonyl chloride for the synthesis of sulfonamides and vinyl sulfones. Its ease of handling and comparable yields in various reactions make it an excellent candidate for both routine synthesis and the development of novel pharmaceutical compounds. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently select the most appropriate reagent for their specific needs, ensuring the reproducibility and validity of their experimental outcomes.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Sodium p-Toluenesulfinate Tetrahydrate: A Guide for Laboratory Professionals

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of Sodium p-Toluenesulfinate Tetrahydrate, ensurin...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of Sodium p-Toluenesulfinate Tetrahydrate, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Sodium p-Toluenesulfinate Tetrahydrate is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to follow established laboratory safety protocols and local regulations for chemical waste disposal.

Key Disposal and Safety Parameters

For quick reference, the following table summarizes the essential information for the disposal of Sodium p-Toluenesulfinate Tetrahydrate.

ParameterGuidelineSource
Hazard Classification Not classified as hazardous[1]
Primary Disposal Route Approved waste disposal plant[2][3]
Sewer/Drain Disposal Prohibited[1][4]
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coat[2][5]
Incompatible Materials Strong oxidizing agents[2][5]
Empty Container Disposal Dispose as regular trash after proper cleaning and label removal[6]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of Sodium p-Toluenesulfinate Tetrahydrate waste and its container.

1. Waste Collection and Storage:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Container: Collect the Sodium p-Toluenesulfinate Tetrahydrate waste in a designated, leak-proof, and clearly labeled container.[7] The container should be compatible with the chemical.

  • Labeling: Label the waste container with "Sodium p-Toluenesulfinate Tetrahydrate Waste" and include the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5][8][9] Ensure the container is kept closed except when adding waste.[6][9]

2. Disposal of Chemical Waste:

  • Consult Local Regulations: Always adhere to your institution's and local authorities' guidelines for chemical waste disposal.[4]

  • Waste Pickup: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9] Do not attempt to dispose of the chemical waste down the drain or in regular trash.[1][4]

3. Disposal of Empty Containers:

  • Triple Rinsing (if required by local policy): Although the chemical is not acutely hazardous, some institutional policies may require triple rinsing of all chemical containers.[6] If so, rinse the empty container three times with a suitable solvent (e.g., water). Collect the rinsate and dispose of it as chemical waste.[6]

  • Defacing Labels: Completely remove or deface the original chemical label on the empty container to prevent misidentification.[6]

  • Final Disposal: Once clean and with the label removed, the empty container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your facility's procedures.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Sodium p-Toluenesulfinate Tetrahydrate.

start Start: Disposal of Sodium p-Toluenesulfinate Tetrahydrate waste_type Identify Waste Type start->waste_type chemical_waste Solid Chemical Waste waste_type->chemical_waste Chemical container_waste Empty Container waste_type->container_waste Container collect_waste Collect in Labeled, Compatible Container chemical_waste->collect_waste triple_rinse Triple Rinse Container (if required by policy) container_waste->triple_rinse store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EHS/ Licensed Disposal store_waste->ehs_pickup end End ehs_pickup->end collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate Yes deface_label Deface or Remove Label triple_rinse->deface_label No collect_rinsate->store_waste dispose_container Dispose as Regular Lab Waste deface_label->dispose_container dispose_container->end

Caption: Disposal workflow for Sodium p-Toluenesulfinate Tetrahydrate.

References

Handling

Personal protective equipment for handling Sodium p-Toluenesulfinate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of Sodium p-Toluenesulfinate Tetrahydrate, ensuring the well-be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Sodium p-Toluenesulfinate Tetrahydrate, ensuring the well-being of laboratory personnel and adherence to safety protocols. By offering clear, actionable, and comprehensive guidance, we aim to be your trusted partner in laboratory safety and chemical management.

Personal Protective Equipment (PPE)

When handling Sodium p-Toluenesulfinate Tetrahydrate, particularly in its solid, powdered form, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE.

Protection Type Equipment Specification & Use Case
Eye/Face Protection Safety Glasses with Side Shields or GogglesShould conform to EN166 or OSHA 29 CFR 1910.133 standards. Essential for all handling operations to protect against dust particles.[1]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling similar chemical compounds.[2] For incidental contact, gloves with a breakthrough time of at least 60 minutes are suitable. For prolonged contact or immersion, gloves with a breakthrough time greater than 240 minutes should be used.[2] Always inspect gloves for degradation before use.[2]
Lab CoatA standard lab coat should be worn to protect against skin contact.
Chemical-Resistant Apron and SleevesRecommended for large-scale operations or when there is a high risk of splashes and spills.
Respiratory Protection Dust Mask or Particulate RespiratorFor operations that may generate dust, a NIOSH-approved N95 or an FFP2 respirator is recommended to prevent inhalation of airborne particles.[1]
Half- or Full-Facepiece Respirator with Particulate FilterIn cases of high dust concentration or inadequate ventilation, a higher level of respiratory protection, such as a P100 or FFP3 filter, should be used.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

2.1. Engineering Controls

  • Ventilation: All handling of Sodium p-Toluenesulfinate Tetrahydrate powder should be conducted in a well-ventilated area.[3] A chemical fume hood is recommended, especially when weighing or transferring the substance, to minimize inhalation of dust.[2]

  • Eye Wash Station and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.

2.2. Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform weighing and transferring of the solid material within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a scoop or spatula for transferring the powder. Avoid creating dust clouds.[2]

  • In Use:

    • Keep containers of Sodium p-Toluenesulfinate Tetrahydrate tightly closed when not in use to prevent contamination and dust dispersion.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

    • Clean the work area and any equipment used with a damp cloth to remove any residual dust.

Spill Management and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe workplace.

3.1. Spill Cleanup Protocol

  • Evacuate and Secure: In the event of a spill, immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a significant amount of airborne dust. Restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and the level of hazard. For small, contained spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact the institutional Environmental Health & Safety (EHS) department.

  • Don Appropriate PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain and Clean:

    • For solid spills, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[4]

    • Carefully sweep up the spilled material and place it into a designated, labeled hazardous waste container.[3][5] Avoid dry sweeping, which can generate dust.[6]

    • Use a wet mop or cloth to decontaminate the spill area.[7]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated paper towels, gloves, and absorbent pads, must be placed in the hazardous waste container.[7]

3.2. Waste Disposal Plan

  • Waste Collection:

    • All waste containing Sodium p-Toluenesulfinate Tetrahydrate, including excess material, contaminated labware, and spill cleanup debris, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Disposal:

    • The disposal of chemical waste must be handled by a licensed professional hazardous waste disposal service.[6] Contact your institution's EHS department to arrange for pickup and disposal.

    • Do not dispose of Sodium p-Toluenesulfinate Tetrahydrate down the drain or in the regular trash.

    • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Workflow Diagrams

The following diagrams illustrate the procedural flow for the safe handling and disposal of Sodium p-Toluenesulfinate Tetrahydrate.

G cluster_handling Safe Handling Workflow prep Preparation: Don PPE, Clear Workspace weigh Weighing/Transfer: Use Fume Hood prep->weigh in_use In Use: Keep Container Closed weigh->in_use post Post-Handling: Clean Area, Wash Hands in_use->post G cluster_disposal Disposal Workflow collect Collect Waste in Labeled Container store Store in Designated Satellite Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs dispose Professional Hazardous Waste Disposal contact_ehs->dispose

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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